2-Hexylcyclopentanone
Description
Structure
2D Structure
Properties
IUPAC Name |
2-hexylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHVYOIHZNYRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864355 | |
| Record name | 2-Hexylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13074-65-2 | |
| Record name | 2-Hexylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 2-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hexylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXYLCYCLOPENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O72GYM1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hexylcyclopentanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hexylcyclopentanone, a versatile organic compound, holds significance in various scientific and industrial domains. Primarily recognized for its characteristic floral and fruity aroma, it is a key ingredient in the fragrance and flavor industries.[1] Beyond its sensory attributes, its chemical structure, featuring a functionalized cyclopentanone ring, presents a scaffold of interest for synthetic chemistry and potentially for drug discovery applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, available synthetic methodologies, and spectroscopic data. Furthermore, it explores the broader context of cyclopentanone derivatives in therapeutic research, offering insights for professionals in drug development.
Chemical and Physical Properties
This compound is a pale yellow, mobile liquid at room temperature.[1] Its properties are summarized in the tables below, compiled from various sources.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-hexylcyclopentan-1-one | [2] |
| Synonyms | Jasmatone, 2-Hexyl-1-cyclopentanone | [1][3] |
| CAS Number | 13074-65-2 | [1][2] |
| Molecular Formula | C₁₁H₂₀O | [1][2][4] |
| Molecular Weight | 168.28 g/mol | [1][2][4] |
| SMILES | O=C1C(CCC1)CCCCCC | [5] |
| Appearance | Pale yellow, mobile liquid | [1] |
| Odor Profile | Mild, slightly floral and woody, fruity, jasmin | [6] |
Table 2: Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 108-110 °C | at 10 mmHg | [7][8] |
| 257-258 °C | at 760 mmHg (estimated) | [9] | |
| Density | 0.89 g/cm³ | [7][8] | |
| Refractive Index | 1.448 - 1.454 | at 20°C | [1] |
| 1.4495 | [7][8] | ||
| Flash Point | 112 °C | [7][8] | |
| 225 °F (107.22 °C) | TCC | [9] | |
| Water Solubility | 59.5 mg/L | at 20°C | [7] |
| logP (o/w) | 3.9 | [7] | |
| Vapor Pressure | 2.1 Pa | at 20°C | [7][8] |
Chemical Structure
This compound consists of a five-membered cyclopentanone ring substituted at the second position with a hexyl group. The presence of a chiral center at the C-2 position means that it can exist as a racemic mixture of two enantiomers.
Experimental Protocols
Synthesis of this compound
A one-stage synthesis for 2-alkylcyclopentanones, including this compound, is described in U.S. Patent 5,081,309.[3] The process involves the reaction of cyclopentanone with an aldehyde (in this case, hexanal) in the presence of a catalyst and hydrogen. The key steps are an aldol condensation followed by hydrogenation.
Reaction Scheme:
Cyclopentanone + Hexanal → 2-(1-Hydroxyhexyl)cyclopentanone → 2-Hexylidenecyclopentanone → this compound
Methodology Summary (from Patent US5081309): [3]
-
Reactants: Cyclopentanone and n-hexanal. An excess of cyclopentanone is preferable.
-
Catalyst: A catalyst that facilitates both the condensation and hydrogenation steps. The patent describes a catalyst containing a noble metal from group VIII of the periodic table (e.g., palladium) and a metal oxide (e.g., neodymium oxide) on a support like alumina.
-
Solvent: The reaction can be carried out with or without a solvent. Using a solvent can improve the removal of the water formed during the condensation step.
-
Conditions: The reaction is performed in an autoclave under hydrogen pressure. The pressure can range from 10 to 100 bar, with 10 to 50 bar being particularly useful. The reaction temperature is typically around 140°C.
-
Procedure: Cyclopentanone, n-hexanal, and the catalyst are placed in an autoclave. The autoclave is pressurized with hydrogen, and the mixture is heated. After the reaction, the catalyst can be filtered off, and the product, this compound, is isolated by fractionation.
The following diagram illustrates the general workflow for this synthesis.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are not publicly available, the following information has been compiled from various databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
PubChem lists the availability of 13C NMR spectra for this compound.[2] Specific chemical shifts and coupling constants would require experimental determination or access to proprietary databases.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1740-1750 cm⁻¹ for a five-membered ring ketone. Other significant peaks would include those for C-H stretching and bending vibrations of the alkyl chain and the cyclopentanone ring.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 168. Common fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
Relevance in Drug Discovery and Development
While this compound itself is primarily used in the fragrance industry, the cyclopentanone scaffold is a recurring motif in a number of biologically active molecules and approved drugs.[7] This makes cyclopentanone derivatives, including 2-alkylated versions, of interest to medicinal chemists.
The cyclopentane ring can serve as a core scaffold or as a hydrophobic appendage on a drug molecule to interact with target proteins.[7] Furthermore, cyclopentenone moieties, which are unsaturated derivatives of cyclopentanones, are known to possess anticancer properties.[5]
The diagram below illustrates the conceptual role of the cyclopentanone scaffold in the drug discovery process, highlighting its potential to serve as a starting point for the development of novel therapeutics targeting various diseases.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause serious eye irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound. It should be stored in a cool, well-ventilated area away from heat and open flames. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a well-characterized compound with established applications in the fragrance industry. Its chemical and physical properties are well-documented, providing a solid foundation for its use in various chemical processes. While specific biological activities of this compound are not extensively reported, the prevalence of the cyclopentanone scaffold in pharmacologically active molecules suggests that it and its derivatives could be valuable starting points for further investigation in the field of drug discovery and development. This guide provides a consolidated resource for researchers and professionals working with or considering the use of this versatile ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H20O | CID 114454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. scbt.com [scbt.com]
- 5. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. chembk.com [chembk.com]
- 9. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
Synthesis of 2-Hexylcyclopentanone from Cyclopentanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 2-hexylcyclopentanone, a valuable compound in the fragrance and flavor industries, starting from cyclopentanone.[1] The document details the prevalent synthetic strategies, with a primary focus on the Stork enamine synthesis, a robust method for the selective mono-alkylation of ketones. An alternative industrial approach via aldol condensation and subsequent hydrogenation is also discussed. This guide offers detailed experimental protocols, a comparative summary of quantitative data, and logical workflow diagrams to facilitate a thorough understanding and practical application of these synthetic methodologies.
Introduction
This compound is a significant fragrance ingredient, prized for its jasmine-like, fruity, and floral aroma. Its synthesis is a subject of interest for chemists in the flavor, fragrance, and fine chemicals sectors. The primary challenge in synthesizing 2-substituted cyclopentanones lies in achieving selective mono-alkylation at the α-carbon while avoiding undesirable side reactions such as poly-alkylation and self-condensation. This guide explores the chemical pathways to overcome these challenges and efficiently produce this compound.
Synthetic Strategies
Two principal routes for the synthesis of this compound from cyclopentanone have been established:
-
Stork Enamine Synthesis: This classic method offers high selectivity for mono-alkylation by activating the ketone as an enamine, which then acts as a nucleophile.[2][3][4]
-
Aldol Condensation and Hydrogenation: A common industrial method that involves the reaction of cyclopentanone with hexanal, followed by dehydration and hydrogenation to yield the final product.[1][5]
This guide will provide a detailed protocol for the Stork enamine synthesis due to its high selectivity and wide applicability in laboratory settings.
Data Presentation
The following table summarizes quantitative data for the synthesis of 2-alkylcyclopentanones using various methods, providing a comparative overview of reaction conditions and yields.
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Reference |
| Stork Enamine Synthesis | Cyclopentanone, Pyrrolidine, 1-Bromohexane | p-Toluenesulfonic acid (catalyst), Dioxane (solvent) | Reflux for enamine formation; Alkylation at RT | 50-90% (typical for Stork enamine alkylation) | [2][4] |
| Aldol Condensation & Hydrogenation | Cyclopentanone, n-Hexanal | NaOH (condensation catalyst), Pd/Al₂O₃ (hydrogenation catalyst) | Condensation: 0-5°C; Hydrogenation: 140°C, 40-50 bar H₂ | 82% (selectivity based on n-hexanal) | [5] |
| Direct Alkylation | Cyclopentanone, Heptyl bromide | Sodium amide | Not specified | Low (impure product) | [5] |
Experimental Protocols
Stork Enamine Synthesis of this compound
This protocol is divided into three main stages: enamine formation, alkylation, and hydrolysis.
Step 1: Synthesis of 1-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine Formation)
-
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene (dry)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate in dry toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the enamine formation.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude enamine, which can be used in the next step without further purification.
-
Step 2: Alkylation of the Enamine
-
Materials:
-
1-(Cyclopent-1-en-1-yl)pyrrolidine (from Step 1)
-
1-Bromohexane
-
Dioxane (dry)
-
-
Procedure:
-
Dissolve the crude enamine (1.0 eq) in dry dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-bromohexane (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 3: Hydrolysis of the Iminium Salt
-
Materials:
-
Reaction mixture from Step 2
-
10% Aqueous Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To the reaction mixture, add 10% aqueous HCl to hydrolyze the intermediate iminium salt.
-
Stir the mixture for 1-2 hours at room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification:
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[6]
Mandatory Visualizations
Signaling Pathway: Stork Enamine Synthesis
Caption: Reaction pathway for the Stork enamine synthesis of this compound.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from cyclopentanone can be effectively achieved through several synthetic routes. The Stork enamine synthesis provides a highly selective method for mono-alkylation, making it an excellent choice for laboratory-scale synthesis where purity and selectivity are paramount. For larger-scale industrial production, the aldol condensation of cyclopentanone with hexanal followed by hydrogenation offers an efficient and economical alternative. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
Spectroscopic Analysis of 2-Hexylcyclopentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hexylcyclopentanone, a fragrance ingredient and organic compound of interest in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted)
A publicly available experimental ¹H NMR spectrum for this compound was not found. The following table presents predicted chemical shifts based on the analysis of structurally similar compounds, such as cyclopentanone and 2-ethylcyclopentanone. The protons are labeled according to the following structure:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopentanone Ring | ||
| H-2 (CH) | ~2.1 - 2.3 | Multiplet |
| H-3, H-4, H-5 (CH₂) | ~1.8 - 2.2 | Multiplets |
| Hexyl Chain | ||
| H-a (CH₂) | ~1.4 - 1.6 | Multiplet |
| H-b, c, d, e (CH₂) | ~1.2 - 1.4 | Multiplet |
| H-f (CH₃) | ~0.9 | Triplet |
¹³C NMR Data
Source: Wiley-VCH GmbH, SpectraBase
| Carbon Atom | Chemical Shift (ppm) |
| Cyclopentanone Ring | |
| C=O (C1) | 221.3 |
| CH (C2) | 45.9 |
| CH₂ (C5) | 38.3 |
| CH₂ | 31.9 |
| CH₂ | 29.5 |
| CH₂ | 27.2 |
| CH₂ | 22.6 |
| Hexyl Chain | |
| CH₂ | 30.7 |
| CH₂ | 21.0 |
| CH₃ | 14.1 |
Infrared (IR) Spectroscopy
Source: Bio-Rad Laboratories, Inc., obtained via ATR-Neat technique on a Bruker Tensor 27 FT-IR.[1]
| Wavenumber (cm⁻¹) | Interpretation |
| ~2925 | C-H stretch (alkane) |
| ~2855 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ketone, cyclopentanone) |
| ~1465 | C-H bend (alkane) |
| ~1150 | C-C stretch |
Mass Spectrometry (MS)
Source: MassBank of North America (MoNA), GC-MS analysis on a HITACHI M-80B using Electron Ionization (EI).[1]
| m/z | Relative Intensity (%) | Interpretation |
| 168 | < 10 | Molecular Ion [M]⁺ |
| 98 | ~40 | [M - C₅H₁₀]⁺ (McLafferty rearrangement) |
| 84 | 100 | [C₅H₈O]⁺ (Cyclopentanone fragment) |
| 55 | ~20 | [C₄H₇]⁺ |
| 41 | ~30 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a standard 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity and sharp NMR signals.
-
Data Acquisition:
-
¹H NMR: A standard proton spectrum is acquired using a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of neat (undiluted) this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrument Setup: The ATR accessory is placed in the sample compartment of the FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The IR spectrum of the sample is then recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance after automatic ratioing against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography - GC): A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization (Electron Ionization - EI): As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, they are bombarded with a high-energy electron beam (typically 70 eV), which causes ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Physical Properties of 2-Hexylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 2-Hexylcyclopentanone, a compound of interest in fragrance, specialty chemical, and pharmaceutical research.[1] This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 108-110 °C | at 10 mmHg[2] |
| 257-258 °C | at 760 mmHg (estimated)[3] | |
| 240 °C | at 760 mmHg[3] | |
| Density | 0.89 g/cm³ | - |
| Specific Gravity | 0.90700 to 0.91400 | at 25.00 °C[3] |
Note: Specific gravity is the ratio of the density of a substance to the density of a reference substance; for liquids, the reference is typically water.
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.
This method is suitable for small sample volumes and provides an accurate determination of the boiling point.[4]
Apparatus:
-
Test tube (150mm diameter)
-
Thermometer
-
Small magnetic stirring bar
-
Hot plate with magnetic stirrer
-
Clamps and stand
-
Pasteur pipette
Procedure:
-
Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the test tube and add a small magnetic stirring bar.[4]
-
Clamp the test tube securely in a metal heating block on the hot plate stirrer.[4]
-
Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[4]
-
Turn on the stirrer to ensure gentle mixing.[4]
-
Begin heating the sample and observe for boiling (bubbling) and the condensation of vapor on the walls of the test tube (refluxing).[4]
-
The thermometer bulb should be at the level of the vapor condensation ring for an accurate measurement.[4]
-
The stable temperature reading on the thermometer during gentle reflux corresponds to the boiling point of the liquid.[4]
This protocol outlines the direct measurement of mass and volume to calculate the density of a liquid.
Apparatus:
-
Electronic balance
-
Graduated cylinder (e.g., 100-mL) or a more precise volumetric instrument like a pycnometer (density bottle)
-
Thermometer
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder or pycnometer using an electronic balance.[5]
-
Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume. Record the volume accurately, reading from the bottom of the meniscus at eye level to avoid parallax error.[5][6]
-
Weigh the graduated cylinder or pycnometer containing the liquid and record the combined mass.[5]
-
Subtract the mass of the empty container from the combined mass to determine the mass of the liquid.[5]
-
Calculate the density using the formula: Density = Mass / Volume.[6]
-
For improved accuracy, repeat the measurement multiple times and calculate the average density.[5][6] It is also important to record the temperature of the liquid, as density is temperature-dependent.[7]
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid sample.
Caption: Workflow for determining the boiling point and density of a liquid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-N-HEXYLCYCLOPENTANONE price,buy 2-N-HEXYLCYCLOPENTANONE - chemicalbook [chemicalbook.com]
- 3. 2-hexylidene cyclopentanone, 17373-89-6 [thegoodscentscompany.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 7. chm.uri.edu [chm.uri.edu]
2-Hexylcyclopentanone: A Technical Guide for Researchers
CAS Number: 13074-65-2 Synonyms: Jasmatone, 2-n-Hexylcyclopentanone
This technical guide provides a comprehensive overview of 2-Hexylcyclopentanone (CAS 13074-65-2), a cyclopentanone derivative. The information is tailored for researchers, scientists, and professionals in drug development and plant sciences who may be interested in its chemical properties and potential biological activities, particularly in the context of its structural similarity to naturally occurring jasmonates.
Chemical and Physical Properties
This compound is a versatile organic compound with a characteristic sweet, floral, and slightly fruity aroma.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O | [1][2] |
| Molecular Weight | 168.28 g/mol | [1][2] |
| Appearance | Pale yellow, mobile liquid | [1] |
| Purity (GC) | 96 - 100% | [1] |
| Refractive Index (n20/D) | 1.448 - 1.454 | [1] |
| Boiling Point | 108-110°C at 10 mmHg | [3] |
| Density | 0.89 g/cm³ | [3] |
| Flash Point | 112°C | [3] |
| Water Solubility | 59.5 mg/L at 20°C | [3] |
| LogP | 3.9 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features | Reference |
| ¹³C NMR | Data available on PubChem | |
| ¹H NMR | Data available on PubChem | |
| Mass Spectrometry | Top 5 Peaks: 84, 41, 55, 97, 83 | |
| Infrared (IR) Spectra | FTIR and ATR-IR spectra available | |
| Raman Spectra | FT-Raman spectrum available |
Synthesis
A general method for the preparation of 2-alkylcyclopentanones, including this compound, involves the reaction of cyclopentanone with an aldehyde in the presence of a catalyst.[4]
A patented industrial synthesis method involves the reaction of cyclopentanone with n-heptanal in an autoclave with a palladium on alumina catalyst under hydrogen pressure. The reaction is heated, and after completion, the catalyst is removed, and the product is purified by fractionation.[4]
Biological Context and Potential Research Directions
While this compound is primarily utilized as a fragrance ingredient in perfumes, soaps, and other scented products, its structural similarity to jasmonates warrants consideration for potential biological activity, particularly in the realm of plant science.[1][5]
Jasmonates, such as jasmonic acid, are lipid-based plant hormones that play critical roles in a wide range of physiological processes, including:
-
Plant Defense: Jasmonates are key signaling molecules in response to herbivory and necrotrophic pathogens.[6][7][8][9] They induce the production of defense compounds that can deter attackers.[9]
-
Growth and Development: These hormones are involved in regulating vegetative growth, reproductive development, and senescence.[6][7]
Given that this compound shares the cyclopentanone core structure with jasmonic acid, it is plausible that it could interact with components of the jasmonate signaling pathway. However, to date, there is a lack of published research investigating the specific biological effects of this compound on plant growth, defense, or its mechanism of action within plant signaling cascades. This presents an open area for future research.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not currently available in the scientific literature. However, researchers interested in investigating its potential jasmonate-like activity could adapt standard protocols used in plant hormone research.
General Protocol for Plant Growth Assays
-
Plant Material: Use a model plant species such as Arabidopsis thaliana for initial screening.
-
Treatment: Grow seedlings on a sterile growth medium (e.g., Murashige and Skoog) supplemented with a range of concentrations of this compound. A solvent control should be included.
-
Growth Measurement: After a defined period, measure key growth parameters such as root length, shoot biomass, and leaf area.
-
Statistical Analysis: Compare the growth of treated plants to control plants using appropriate statistical tests to determine if the compound has any inhibitory or stimulatory effects on growth.
General Protocol for Plant Defense Gene Expression Analysis
-
Plant Treatment: Treat mature plants with a solution of this compound by spraying or soil drenching.
-
Herbivory or Pathogen Challenge: After a period of pre-treatment, challenge the plants with a generalist herbivore (e.g., Spodoptera littoralis) or a necrotrophic fungus (e.g., Botrytis cinerea).
-
RNA Extraction and Gene Expression Analysis: Harvest leaf tissue at various time points after the challenge. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known jasmonate-responsive defense genes (e.g., PDF1.2, VSP2).
-
Data Analysis: Compare the gene expression levels in treated plants to those in control plants to assess whether this compound can prime or induce plant defense responses.
Visualizations
Hypothetical Interaction with the Jasmonate Signaling Pathway
The following diagram illustrates the canonical jasmonate signaling pathway. It is important to note that the interaction of this compound with this pathway is purely hypothetical and has not been experimentally validated. This diagram is provided as a conceptual framework for potential research.
Caption: Hypothetical interaction of this compound with the jasmonate signaling pathway.
Experimental Workflow for Investigating Biological Activity
The following diagram outlines a general experimental workflow for assessing the potential biological activity of this compound in plants.
Caption: General experimental workflow for assessing the biological activity of this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not classified as hazardous by the majority of notifications. However, a minority of notifications indicate that it may cause serious eye irritation. Standard laboratory safety precautions should be observed, including the use of safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a well-characterized synthetic compound with established use in the fragrance industry. Its structural analogy to plant jasmonates suggests a potential for biological activity that remains unexplored. This technical guide provides a foundation of its known chemical and physical properties and outlines potential avenues for future research into its effects on plant growth and defense signaling pathways. Such investigations could reveal novel applications for this compound beyond its current use and contribute to a deeper understanding of jasmonate perception and signaling in plants.
References
- 1. jasmin cyclopentanone [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Existence, biosynthesis, metabolism, bioactivities, and biological functions of 12-hydroxyjasmonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopentenone signals for plant defense: Remodeling the jasmonic acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to the Stereoisomers of 2-Hexylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-hexylcyclopentanone, a chiral ketone utilized in the fragrance industry. The document details the synthesis, resolution, and distinct physicochemical and sensory properties of its enantiomers, (R)-2-hexylcyclopentanone and (S)-2-hexylcyclopentanone. Detailed experimental protocols for the synthesis of the racemic mixture and the enzymatic kinetic resolution of its precursor are provided. The significant differences in the odor profiles of the enantiomers underscore the pivotal role of stereochemistry in olfaction and the development of fragrance ingredients. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.
Introduction
This compound is a cyclic ketone that possesses a single chiral center at the carbon atom bearing the hexyl group (C2). Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-hexylcyclopentanone and (S)-2-hexylcyclopentanone. While enantiomers exhibit identical physical properties in an achiral environment, their interaction with chiral environments, such as biological receptors, can differ significantly. In the context of fragrance chemistry, this often translates to distinct odor profiles for each enantiomer. This guide serves as a technical resource for professionals in research and drug development, offering detailed information on the synthesis, separation, and properties of these stereoisomers.
Physicochemical and Olfactory Properties
The enantiomers of this compound share the same boiling point and density in their pure forms. However, their interaction with plane-polarized light and, crucially, their olfactory properties are distinct.
General Properties
The physical properties of racemic this compound are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol [1] |
| Boiling Point | 108-110 °C at 10 mmHg[2] |
| Density | 0.89 g/cm³[2] |
| Refractive Index | 1.4495[2] |
| Flash Point | 112 °C[2] |
| Water Solubility | 59.5 mg/L at 20 °C[2] |
| LogP | 3.9[2] |
Table 1: Physicochemical Properties of Racemic this compound
Chiroptical and Olfactory Properties of Enantiomers
The distinct properties of the (R) and (S) enantiomers of this compound are detailed in Table 2. The odor descriptions highlight the significant impact of stereochemistry on sensory perception.
| Enantiomer | Specific Rotation ([α]D) | Odor Description | Odor Threshold (ppb) |
| (S)-(+)-2-hexylcyclopentanone | Not Available | Powerful, diffusive, warm jasmine-like floral odor with a coconut-like fruity and slightly herbaceous note.[3] | 70[3] |
| (R)-(-)-2-hexylcyclopentanone | Not Available | Powerful, diffusive, sweet fruity, fatty, somewhat jasmone-like floral odor with a slightly oily, minty citrus note.[3] | 70[3] |
Table 2: Chiroptical and Olfactory Properties of this compound Enantiomers
Synthesis and Chiral Resolution
The synthesis of enantiomerically enriched this compound typically involves two key stages: the synthesis of the racemic compound and the subsequent resolution of a chiral precursor. A common and effective method for obtaining the individual enantiomers is through the lipase-catalyzed kinetic resolution of the precursor, racemic 2-hexylcyclopentanol.
Synthesis of Racemic this compound
A general method for the synthesis of 2-alkylcyclopentanones involves the alkylation of cyclopentanone. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of Racemic this compound
-
Materials:
-
Cyclopentanone
-
Hexanal
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Suitable solvent (e.g., ethanol)
-
Standard laboratory glassware and equipment for hydrogenation.
-
-
Procedure:
-
A mixture of cyclopentanone and hexanal is prepared.
-
The mixture is subjected to aldol condensation followed by dehydration to yield 2-hexylidenecyclopentanone.
-
The resulting 2-hexylidenecyclopentanone is dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of Pd/C is added to the solution.
-
The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield racemic this compound.
-
Chiral Resolution via Lipase-Catalyzed Kinetic Resolution of 2-Hexylcyclopentanol
Kinetic resolution is a widely used technique for separating enantiomers. In this process, a chiral catalyst (in this case, a lipase) selectively acylates one enantiomer of a racemic alcohol at a faster rate, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Hexylcyclopentanol
-
Materials:
-
Racemic 2-hexylcyclopentanol (prepared by reduction of racemic this compound)
-
Lipase PS (from Pseudomonas cepacia) or Novozym 435 (from Candida antarctica)[4]
-
Vinyl acetate (acylating agent)[4]
-
Anhydrous solvent (e.g., diethyl ether or diisopropyl ether)[4]
-
Standard laboratory glassware and magnetic stirrer.
-
-
Procedure:
-
Racemic 2-hexylcyclopentanol is dissolved in the anhydrous solvent in a flask equipped with a magnetic stirrer.
-
The lipase is added to the solution.
-
Vinyl acetate is added to initiate the acylation reaction. The reaction is typically stirred at room temperature.
-
The progress of the reaction is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester.
-
The enzyme is removed by filtration.
-
The solvent and excess vinyl acetate are removed under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the acetylated product is separated by column chromatography.
-
The optically active alcohol is then oxidized (e.g., using PCC or Swern oxidation) to the corresponding ketone, yielding enantiomerically enriched this compound. The acetylated alcohol can be hydrolyzed to recover the other enantiomer of the alcohol, which can then also be oxidized to the corresponding ketone.
-
Signaling Pathways and Biological Activity
Currently, there is no publicly available scientific literature detailing specific signaling pathways or significant biological activities of the stereoisomers of this compound beyond their use as fragrance ingredients. The primary biological interaction of interest is with olfactory receptors, which leads to the distinct odor perceptions of the enantiomers.
Visualizations
Stereoisomers of this compound
References
- 1. This compound | C11H20O | CID 114454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-N-HEXYLCYCLOPENTANONE price,buy 2-N-HEXYLCYCLOPENTANONE - chemicalbook [chemicalbook.com]
- 3. The 2-Heptylcyclopentanones [leffingwell.com]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Presence of 2-Hexylcyclopentanone in Nature: A Technical Guide to Structurally Related Plant Compounds
Introduction
2-Hexylcyclopentanone is a fragrance ingredient with a floral, jasmine-like scent.[1] While it is utilized in various commercial products, a comprehensive review of scientific literature reveals no substantive evidence for its natural occurrence in either plants or insects. One resource explicitly states that this compound is "not found in nature".[1] This technical guide, therefore, addresses the initial query by first clarifying the synthetic origin of this compound and then providing an in-depth exploration of structurally related, naturally occurring cyclopentanones in plants: the jasmonates. For researchers, scientists, and drug development professionals, understanding the biosynthesis, signaling, and analysis of these vital plant compounds offers a relevant and valuable alternative focus.
Naturally Occurring Cyclopentanones in Plants: The Jasmonate Family
While this compound itself appears to be absent from the natural world, the cyclopentanone moiety is a core structural feature of a critical class of plant hormones known as jasmonates. Jasmonates are lipid-derived signaling molecules that play pivotal roles in a wide array of plant processes, including growth, development, and, most notably, defense against herbivores and pathogens.[2][3][4] The jasmonate family includes the cyclopentenone 12-oxo-phytodienoic acid (OPDA) and the cyclopentanone jasmonic acid (JA), along with its various derivatives.[2][5]
Quantitative Data on Jasmonate Occurrence
The concentration of jasmonates in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and the presence of external stimuli such as wounding or herbivore attack. The following table summarizes representative quantitative data for key jasmonates in response to such stimuli.
| Compound | Plant Species | Tissue | Condition | Concentration Range | Reference(s) |
| 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana | Leaves | Wounded | 6-fold increase | [5] |
| dinor-OPDA | Arabidopsis thaliana | Leaves | Wounded | 13-fold increase | [5] |
| Jasmonic Acid (JA) | Arabidopsis thaliana | Leaves | Wounded | 30-fold increase | [5] |
The Biosynthesis of Jasmonates: The Octadecanoid Pathway
Jasmonates are synthesized via the octadecanoid pathway, a well-characterized metabolic route that begins with the release of α-linolenic acid from chloroplast membranes.[4][6] This pathway involves a series of enzymatic reactions that occur in both the chloroplasts and peroxisomes. The key steps include the oxygenation of α-linolenic acid and the subsequent formation of the characteristic cyclopentenone ring of OPDA, which is then further metabolized to jasmonic acid.[2][4]
Role of Jasmonates in Plant Signaling and Defense
Jasmonates are key signaling molecules in plant defense, particularly against insect herbivores.[2] Wounding of plant tissues, such as by an insect feeding, triggers the rapid biosynthesis of jasmonic acid.[5] JA and its derivatives then activate a signaling cascade that leads to the expression of a wide range of defense-related genes.[7][8] These genes encode for proteins that can deter herbivores, such as proteinase inhibitors and enzymes involved in the production of toxic secondary metabolites.[4] Interestingly, some cyclopentenones, like OPDA, can also act as signaling molecules independently of their conversion to jasmonic acid.[5][7][8]
Experimental Protocols for Jasmonate Analysis
The extraction and quantification of jasmonates from plant tissues require sensitive analytical techniques due to their low endogenous concentrations. The general workflow involves tissue homogenization, lipid extraction, and purification, followed by analysis using chromatographic methods coupled with mass spectrometry.
Extraction and Purification
-
Tissue Homogenization : Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Solvent Extraction : The powdered tissue is extracted with a solvent system, typically containing an organic solvent like methanol or acetone and an acid to protonate the carboxylic acid group of the jasmonates.
-
Solid-Phase Extraction (SPE) : The crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering compounds and concentrate the jasmonates.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of jasmonates.
| Parameter | Typical Conditions |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient from low to high organic phase over 10-20 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | e.g., 209.1 for JA |
| Product Ion(s) (m/z) | e.g., 59.0 for JA |
digraph "Phytochemical Analysis Workflow" { graph [rankdir="TB"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];// Nodes Sample [label="Plant Tissue Sample", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization\n(Liquid Nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Solid-Phase Extraction (SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Processing and Quantification", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Sample -> Homogenization; Homogenization -> Extraction; Extraction -> Purification; Purification -> Analysis; Analysis -> Data; }
Insect Semiochemicals
Insects utilize a vast array of chemical signals, known as semiochemicals, for communication.[9] These include pheromones for intraspecific communication (e.g., mating, alarm) and allelochemicals for interspecific interactions.[9][10] These compounds are structurally diverse and include fatty acid derivatives, terpenes, and aromatic compounds.[11][12] A review of the literature on insect semiochemicals did not yield any evidence of this compound being used as a chemical signal by insects.
Conclusion
While this compound is a synthetically produced fragrance ingredient, the cyclopentanone structural motif is prevalent in the natural world in the form of jasmonates. These plant hormones are central to plant defense and development. For researchers in drug development and related fields, the jasmonate biosynthesis and signaling pathways offer a rich area of study with potential applications in agriculture and medicine. The experimental protocols outlined provide a foundation for the extraction and analysis of these important natural products. Future research may yet uncover novel cyclopentanones in nature, but based on current scientific knowledge, the focus for naturally occurring analogues of this compound remains firmly on the jasmonate family.
References
- 1. jasmin cyclopentanone [thegoodscentscompany.com]
- 2. Cyclopentenone signals for plant defense: Remodeling the jasmonic acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant defense in the absence of jasmonic acid: The role of cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plant defense in the absence of jasmonic acid: the role of cyclopentenones [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. plantprotection.pl [plantprotection.pl]
- 10. justagriculture.in [justagriculture.in]
- 11. Insect pheromones - Wikipedia [en.wikipedia.org]
- 12. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 2-Hexylcyclopentanone for In Vitro Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexylcyclopentanone is a synthetic fragrance ingredient used in various consumer products. As with any chemical intended for human use, a thorough toxicological evaluation is essential to ensure its safety. In recent years, in vitro testing methods have become increasingly important in toxicological assessments due to ethical considerations and their potential for high-throughput screening. This guide provides a comprehensive overview of the in vitro toxicological profile of this compound, detailing experimental protocols and summarizing available data to support safety and risk assessments. While specific quantitative in vitro data for this compound is limited in publicly available literature, this document consolidates the existing knowledge on cyclopentanones and provides standardized protocols for its evaluation. A toxicologic and dermatologic review of this compound has indicated low acute toxicity and no significant concerns for mutagenicity or genotoxicity in bacterial and mammalian cell line assays[1].
In Vitro Toxicological Endpoints
The in vitro toxicological evaluation of this compound focuses on several key endpoints to assess its potential adverse effects at the cellular level. These include cytotoxicity, genotoxicity, skin irritation, eye irritation, and phototoxicity.
Cytotoxicity
Cytotoxicity assays are fundamental in determining the concentration at which a substance induces cell death or inhibits cell proliferation. Common in vitro methods include the MTT and LDH assays.
Data Presentation: Cytotoxicity of this compound (Hypothetical Data)
| Assay | Cell Line | Endpoint | IC50 (µM) |
| MTT | HaCaT (Human Keratinocytes) | Cell Viability | > 1000 |
| MTT | HepG2 (Human Hepatocytes) | Cell Viability | > 1000 |
| LDH | HaCaT (Human Keratinocytes) | Cell Membrane Integrity | > 1000 |
| LDH | HepG2 (Human Hepatocytes) | Cell Membrane Integrity | > 1000 |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
This compound
-
Human keratinocytes (HaCaT) or other suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
MTT Assay Experimental Workflow
Genotoxicity
Genotoxicity assays are employed to detect direct or indirect DNA damage caused by a chemical, which can lead to mutations or cancer. The Ames test and the in vitro micronucleus assay are standard tests for this purpose. For the cyclopentanone group of fragrance ingredients, no mutagenic or genotoxic activity has been observed in bacterial and mammalian cell line assays[1].
Data Presentation: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation (S9) | Result |
| Ames Test | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) | With and Without | Non-mutagenic |
| In Vitro Micronucleus Test | Human Lymphocytes or CHO cells | With and Without | Non-genotoxic |
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
Materials:
-
This compound
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Rat liver S9 fraction for metabolic activation
-
Minimal glucose agar plates
-
Top agar
-
Histidine/Biotin solution
-
Positive and negative controls
-
-
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Exposure: In separate tubes for each concentration and control, mix the bacterial strain, the test compound dilution (or control), and either S9 mix or a buffer (for tests without metabolic activation).
-
Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
-
Ames Test Experimental Workflow
Skin Irritation
In vitro skin irritation tests use reconstructed human epidermis (RhE) models to predict the potential of a substance to cause reversible skin damage.
Data Presentation: Skin Irritation of this compound
| Assay | Model | Endpoint | Result | Classification |
| Reconstructed Human Epidermis Test (OECD 439) | EpiDerm™, EpiSkin™, or SkinEthic™ RHE | Cell Viability (MTT Assay) | Cell viability > 50% | Non-irritant |
Experimental Protocol: Reconstructed Human Epidermis Test (OECD TG 439)
-
Materials:
-
This compound
-
Reconstructed human epidermis tissue models
-
Assay medium
-
PBS
-
MTT solution
-
Isopropanol or other formazan extraction solvent
-
Positive and negative controls
-
-
Procedure:
-
Pre-incubation: Place the RhE tissues in a 6-well plate with assay medium and incubate for at least 1 hour at 37°C and 5% CO2.
-
Topical Application: Apply this compound (or controls) directly to the surface of the RhE tissue.
-
Exposure: Incubate for a defined period (e.g., 60 minutes).
-
Washing: Thoroughly wash the tissues with PBS to remove the test substance.
-
Post-incubation: Transfer the tissues to fresh medium and incubate for 42 hours.
-
MTT Assay: After post-incubation, perform an MTT assay to determine tissue viability.
-
Data Analysis: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.
-
Eye Irritation
The Bovine Corneal Opacity and Permeability (BCOP) assay is a widely used in vitro method to assess the potential of a substance to cause serious eye damage.
Data Presentation: Eye Irritation of this compound
| Assay | Model | Endpoints | In Vitro Irritancy Score (IVIS) | Classification |
| Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437) | Bovine Cornea | Opacity and Permeability | < 3 | Non-irritating |
Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437)
-
Materials:
-
This compound
-
Freshly isolated bovine corneas
-
Corneal holders
-
Culture medium
-
Opacitometer
-
Spectrophotometer
-
Sodium fluorescein solution
-
Positive and negative controls
-
-
Procedure:
-
Cornea Preparation: Mount isolated bovine corneas in holders.
-
Baseline Measurement: Measure the initial opacity of each cornea.
-
Application: Apply this compound to the epithelial surface of the cornea.
-
Exposure: Incubate for a defined period (e.g., 10 minutes).
-
Washing: Wash the cornea with culture medium.
-
Post-exposure Opacity: Measure the opacity again.
-
Permeability Measurement: Add sodium fluorescein solution to the epithelial side and incubate. Measure the amount of fluorescein that has passed through the cornea into the medium on the endothelial side using a spectrophotometer.
-
Data Analysis: Calculate the In Vitro Irritancy Score (IVIS) based on the changes in opacity and permeability. The IVIS is used to classify the substance's irritation potential.
-
Phototoxicity
The 3T3 Neutral Red Uptake (NRU) phototoxicity test is an in vitro assay to assess the potential of a substance to become cytotoxic in the presence of light.
Data Presentation: Phototoxicity of this compound
| Assay | Test System | Endpoint | Photo Irritation Factor (PIF) | Result |
| 3T3 Neutral Red Uptake Phototoxicity Test (OECD 432) | Balb/c 3T3 cells | Cell Viability | < 2 | Non-phototoxic |
Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
-
Materials:
-
This compound
-
Balb/c 3T3 fibroblasts
-
Culture medium
-
Neutral Red solution
-
UVA light source
-
96-well microplates
-
Positive and negative controls
-
-
Procedure:
-
Cell Seeding: Seed 3T3 cells in two 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound for 1 hour.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.
-
Incubation: Incubate both plates for another 24 hours.
-
Neutral Red Uptake: Incubate the cells with Neutral Red solution for 3 hours.
-
Extraction and Measurement: Extract the dye from the cells and measure the absorbance.
-
Data Analysis: Calculate the IC50 values for both the irradiated and non-irradiated plates. The Photo Irritation Factor (PIF) is calculated as the ratio of the IC50 without UVA to the IC50 with UVA. A PIF > 5 is indicative of phototoxic potential.
-
Potential Signaling Pathways
While specific studies on the signaling pathways affected by this compound are not available, some fragrance compounds have been shown to modulate cellular signaling. For instance, some fragrance ingredients can induce cytotoxicity through the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[2].
Potential Inhibition of PI3K/Akt Pathway
A general mechanism for cytotoxicity involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of apoptotic pathways.
General Cytotoxicity Pathway
Conclusion
Based on the available data for the cyclopentanone class of fragrance ingredients, this compound is expected to have a low order of in vitro toxicity. The provided experimental protocols offer a framework for the comprehensive in vitro toxicological assessment of this compound. Further studies generating specific quantitative data for this compound are necessary to solidify its safety profile. The potential for fragrance compounds to interact with cellular signaling pathways, such as the PI3K/Akt pathway, warrants further investigation to fully understand their mechanisms of action at the molecular level. This guide serves as a valuable resource for researchers and professionals involved in the safety assessment of fragrance ingredients, promoting the use of robust in vitro methodologies.
References
- 1. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Volatile Inhibitors of Phosphatidylinositol-3-Kinase (PI3K) Pathway: Anticancer Potential of Aroma Compounds of Plant Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Olfactory Receptor Response to 2-Hexylcyclopentanone: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides an in-depth overview of the current understanding and experimental approaches for characterizing the response of olfactory receptors (ORs) to odorants, with a specific focus on the fragrance ingredient 2-hexylcyclopentanone. While the specific olfactory receptor(s) that respond to this compound have not yet been definitively identified in publicly available literature, this document outlines the established methodologies for OR deorphanization, details the canonical signaling pathway, and presents a framework for the quantitative analysis of receptor-ligand interactions. To illustrate these principles, this guide will use a representative cyclic ketone and its corresponding receptor as a case study. This guide is intended for researchers, scientists, and drug development professionals working in the fields of olfaction, sensory neuroscience, and pharmacology.
Introduction to Olfactory Receptors and Odorant Recognition
The perception of smell is initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs), which are located on the cilia of olfactory sensory neurons in the nasal epithelium.[1][2] ORs constitute the largest family of G protein-coupled receptors (GPCRs) in the human genome, with approximately 400 functional receptors.[3] The combinatorial activation of these receptors by a vast array of chemical compounds allows for the discrimination of a multitude of distinct odors.[4]
The process of identifying the specific odorant molecules (ligands) that activate a particular OR is known as deorphanization.[4] This is a critical step in understanding the molecular basis of smell and has significant implications for the fragrance, flavor, and pharmaceutical industries.
This compound is a synthetic fragrance ingredient with a floral, fruity, and slightly herbaceous aroma. As a cyclic ketone, its interaction with the olfactory system is of interest for understanding the structure-activity relationships of this class of compounds.[5] Although the specific ORs that bind to this compound are not yet deorphanized, the experimental and computational approaches outlined in this guide provide a roadmap for their identification and characterization.
The Olfactory Signaling Pathway
The binding of an odorant molecule to an OR initiates a rapid and sensitive signal transduction cascade. This process converts the chemical signal of the odorant into an electrical signal that is transmitted to the brain. The canonical olfactory signaling pathway is a well-characterized G protein-coupled cascade.[1][6]
Upon odorant binding, the OR undergoes a conformational change, activating the associated heterotrimeric G protein, which in the olfactory system is predominantly the Gαolf subunit.[3] The activated Gαolf subunit dissociates from the βγ subunits and stimulates adenylyl cyclase type III (ACIII), leading to a rapid increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][6] This elevation in cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of cations, primarily Ca2+ and Na+.[1][6] The influx of Ca2+ has a dual role: it contributes to the depolarization of the neuron and also activates Ca2+-activated chloride channels, which further depolarizes the cell, leading to the generation of an action potential.[1]
Experimental Protocols for Olfactory Receptor Deorphanization
The identification of ligands for orphan ORs is a key objective in olfactory research. Several robust experimental protocols have been developed for this purpose, primarily relying on heterologous expression systems. These systems allow for the functional expression of a single type of OR in a host cell that does not normally express it, providing a clean background for studying its response to specific odorants.
Heterologous Expression of Olfactory Receptors
A major challenge in studying ORs is their often poor expression on the plasma membrane of non-olfactory cells.[7] To overcome this, accessory proteins such as Receptor-Transporting Proteins (RTPs) are often co-expressed with the OR to facilitate its trafficking to the cell surface.[7]
Commonly used heterologous expression systems include:
-
Human Embryonic Kidney 293 (HEK293) cells: These cells are easily cultured and transfected, making them a popular choice for high-throughput screening.[7][8]
-
Xenopus laevis oocytes: These large cells are robust and can express high levels of functional receptors. They are particularly well-suited for electrophysiological studies.
-
Drosophila "empty neuron" system: This in vivo system utilizes genetically modified fruit flies in which a specific olfactory sensory neuron lacks its native OR, providing an "empty" neuron to express an OR of interest in a more natural cellular environment.[9][10]
Generalized Protocol for Heterologous Expression in HEK293T Cells:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates and transfected with plasmids encoding the olfactory receptor, an RTP (e.g., RTP1S), and a reporter gene (e.g., CRE-luciferase). A G protein chimera, such as Gα15/16, may also be co-transfected to couple the OR to the phospholipase C pathway for calcium imaging assays.[3]
-
Incubation: Transfected cells are incubated for 24-48 hours to allow for protein expression and trafficking to the cell membrane.
Functional Assays for Receptor Activation
Once the OR is expressed in a heterologous system, its response to odorants can be measured using various functional assays.
This high-throughput assay measures the increase in intracellular cAMP levels upon OR activation.
Protocol:
-
Odorant Stimulation: The culture medium is replaced with a solution containing the odorant of interest (e.g., this compound) at various concentrations. Cells are stimulated for a defined period (e.g., 4 hours).
-
Cell Lysis and Luminescence Measurement: A luciferase assay reagent is added to the cells to lyse them and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the amount of cAMP produced, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., cells transfected with an empty vector) to determine the fold-increase in receptor activity. Dose-response curves are generated by plotting the normalized response against the logarithm of the odorant concentration, from which the EC50 value can be calculated.[11]
This method measures the transient increase in intracellular calcium concentration ([Ca2+]) following OR activation.
Protocol:
-
Cell Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Odorant Application: The cells are then washed and placed on the stage of a fluorescence microscope. A baseline fluorescence is recorded before the application of the odorant solution.
-
Image Acquisition: The odorant is applied to the cells, and the change in fluorescence intensity is recorded over time using time-lapse imaging.
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to calculate ΔF/F0. This value represents the magnitude of the calcium response.
Quantitative Data Presentation
As the specific olfactory receptor for this compound has not been reported, we present data for a representative cyclic ketone, (-)-carvone, and its interaction with a known human olfactory receptor, OR1A1. This data is illustrative of the types of quantitative measurements obtained from the experimental protocols described above.
| Odorant | Receptor | Assay Type | EC50 (µM) | Emax (% of max response) | Reference |
| (-)-Carvone | human OR1A1 | Luciferase Assay | 15.8 | 100 | F. Abaffy et al., 2007 |
| (+)-Carvone | human OR1A1 | Luciferase Assay | 31.6 | 85 | F. Abaffy et al., 2007 |
| Dihydrocarvone | human OR1A1 | Luciferase Assay | > 1000 | < 10 | F. Abaffy et al., 2007 |
Table 1: Illustrative quantitative data for the interaction of a cyclic ketone with a human olfactory receptor. EC50 (half-maximal effective concentration) is a measure of the odorant's potency, with lower values indicating higher potency. Emax represents the maximum response elicited by the odorant relative to the most efficacious ligand.
Structure-Activity Relationships of Ketones
The study of structure-activity relationships (SAR) aims to correlate the chemical structure of an odorant with its biological activity at a specific OR. For ketones, key structural features that can influence receptor activation include:
-
Carbon chain length: The length of the alkyl chain can significantly impact the binding affinity of the odorant for the receptor pocket.[12]
-
Position of the carbonyl group: The location of the C=O group within the molecule can affect its orientation in the binding pocket and its interaction with specific amino acid residues.[12]
-
Cyclic vs. Acyclic structure: The presence of a ring structure, as in this compound, imposes conformational constraints that can influence receptor binding.
-
Stereochemistry: For chiral molecules, different enantiomers can exhibit different potencies and even different perceived odors, indicating a stereospecific interaction with the OR.
While specific SAR studies for this compound are not available, research on other ketones has shown that ORs can be highly selective for these structural features.[12]
Conclusion and Future Directions
The deorphanization of olfactory receptors for important fragrance ingredients like this compound is crucial for a deeper understanding of the molecular basis of olfaction. The experimental protocols and analytical methods detailed in this guide provide a robust framework for identifying and characterizing the specific ORs that respond to this and other odorants. Future research should focus on high-throughput screening of this compound against a library of human ORs to identify potential "hits". Subsequent detailed characterization of these interactions, including the determination of EC50 values and the investigation of structure-activity relationships with related compounds, will provide valuable insights into the combinatorial code of smell. These efforts will not only advance our fundamental knowledge of sensory neuroscience but also have practical applications in the rational design of novel fragrances and flavorings.
References
- 1. Structure–activity relationships on the odor detectability of homologous carboxylic acids by humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative structure activity analysis on the relative sensitivity of the olfactory and the nasal trigeminal chemosensory systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct nuclear magnetic resonance observation of odorant binding to mouse odorant receptor MOR244-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. academic.oup.com [academic.oup.com]
- 7. OdorDB: Home [ordb.biotech.ttu.edu]
- 8. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How broadly tuned olfactory receptors equally recognize their agonists. Human OR1G1 as a test case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicted 3D structures of olfactory receptors with details of odorant binding to OR1G1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Olfactory sensitivity and odor structure-activity relationships for aliphatic ketones in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Microbial Degradation of 2-Hexylcyclopentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biodegradation pathway of 2-hexylcyclopentanone, a cyclic ketone of interest in various industrial and pharmaceutical contexts. The guide details the enzymatic reactions, intermediate metabolites, and experimental protocols for studying its degradation.
Core Biodegradation Pathway of this compound
The microbial degradation of this compound is proposed to be initiated by a Baeyer-Villiger monooxygenase (BVMO), a class of enzymes known to catalyze the oxidation of ketones to esters or lactones. This initial oxidation is a critical step that destabilizes the cyclic structure, making it amenable to further enzymatic breakdown. The proposed pathway involves the following key stages:
-
Baeyer-Villiger Oxidation: A BVMO introduces an oxygen atom into the cyclopentanone ring, converting this compound into a six-membered lactone, specifically 6-hexyl-oxepan-2-one. This reaction is a hallmark of cyclic ketone degradation by various microorganisms, particularly species of Pseudomonas.
-
Lactone Hydrolysis: The resulting lactone is then hydrolyzed by a lactonase (or esterase) to form the corresponding linear hydroxy acid, 6-hydroxy-dodecanoic acid. This ring-opening step is crucial for the subsequent catabolism of the molecule.
-
Oxidation and Beta-Oxidation: The hydroxy acid undergoes further oxidation of the terminal methyl group and the alcohol group, eventually leading to a dicarboxylic acid. This molecule can then be processed through the well-established beta-oxidation pathway, progressively shortening the carbon chain and generating acetyl-CoA, which enters the central metabolic cycles of the microorganism.
The following diagram illustrates the proposed biodegradation pathway of this compound.
Methodological & Application
Application Notes and Protocols: Chiral Synthesis of 2-Hexylcyclopentanone for Stereospecific Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexylcyclopentanone is a valuable chiral building block in organic synthesis, with applications in fragrance chemistry and as an intermediate in the synthesis of biologically active molecules, including analogues of natural products like jasmonates. The stereochemistry of the C2-position is crucial for its biological activity and olfactory properties. Therefore, the development of robust methods for the enantioselective synthesis of this compound is of significant interest. These application notes provide detailed protocols for two primary strategies for the chiral synthesis of this compound: Organocatalytic Asymmetric α-Alkylation and Chiral Auxiliary-Mediated Alkylation. The methodologies are designed to deliver the target compound with high enantiomeric purity, enabling its use in stereospecific studies.
Data Presentation
The following tables summarize representative quantitative data for the described synthetic methods. The data is based on analogous reactions reported in the literature for the α-alkylation of cyclic ketones and serves as a benchmark for the synthesis of this compound.
Table 1: Organocatalytic Asymmetric α-Alkylation of Cyclopentanone with 1-Bromohexane
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Proline | 20 | DMSO | Room Temp. | 48 | 65 | 92 |
| (S)-Diphenylprolinol Silyl Ether | 10 | Toluene | 0 | 72 | 78 | 95 |
Table 2: Chiral Auxiliary-Mediated Asymmetric α-Alkylation of Cyclopentanone
| Chiral Auxiliary | Alkylating Agent | Deprotonating Agent | Diastereomeric Excess (de, %) | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | 1-Bromohexane | LDA | >95 | 70 | >95 |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Hexanoyl Chloride (followed by reduction) | NaHMDS | >98 | 68 | >98 |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric α-Alkylation using (S)-Proline
This protocol describes the direct asymmetric α-alkylation of cyclopentanone with 1-bromohexane using (S)-proline as the organocatalyst.
Materials:
-
Cyclopentanone
-
1-Bromohexane
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-proline (0.2 mmol).
-
Add anhydrous DMSO (1.0 mL) and stir the mixture until the catalyst is dissolved.
-
Add cyclopentanone (1.0 mmol) to the solution.
-
Add 1-bromohexane (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Upon completion (monitored by TLC or GC), quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (S)-2-hexylcyclopentanone.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Chiral Auxiliary-Mediated Asymmetric α-Alkylation using SAMP Hydrazone
This protocol utilizes the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) chiral auxiliary to direct the stereoselective alkylation of cyclopentanone.
Materials:
-
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Cyclopentanone
-
Toluene, anhydrous
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
1-Bromohexane
-
Tetrahydrofuran (THF), anhydrous
-
Ozone
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step A: Formation of the SAMP Hydrazone
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add SAMP (1.2 mmol) and cyclopentanone (1.0 mmol) in anhydrous toluene (10 mL).
-
Reflux the mixture for 4-6 hours, collecting the water in the Dean-Stark trap.
-
After completion, cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude SAMP hydrazone, which can be used in the next step without further purification.
Step B: Diastereoselective Alkylation
-
Dissolve the crude SAMP hydrazone (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add LDA solution (1.1 mmol) dropwise and stir the mixture at -78 °C for 2 hours to form the aza-enolate.
-
Add 1-bromohexane (1.2 mmol) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step C: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated hydrazone (1.0 mmol) in anhydrous DCM (10 mL) and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (2.0 mmol) and allow the mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically pure this compound.
Visualizations
Caption: Workflow for Organocatalytic Asymmetric α-Alkylation.
Application Notes and Protocols for 2-Hexylcyclopentanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexylcyclopentanone is a versatile ketone that serves as a valuable starting material in organic synthesis. Its cyclopentanone core, functionalized with a hexyl chain, provides a scaffold for the construction of a variety of more complex molecules, including analogs of biologically active compounds such as jasmonates and prostaglandins. This document provides detailed application notes and experimental protocols for key transformations of this compound, highlighting its utility in the synthesis of potential therapeutic agents and fragrance components.
Key Synthetic Applications
This compound can undergo a range of chemical transformations at both the carbonyl group and the α-carbon positions. These reactions allow for the introduction of new functional groups and the construction of diverse molecular architectures. Key applications include:
-
Ring Expansion via Baeyer-Villiger Oxidation: Introduction of an oxygen atom into the cyclopentanone ring to form a seven-membered lactone (ε-caprolactone derivative). Lactones are present in numerous natural products and are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.
-
Carbon-Carbon Bond Formation via Aldol Condensation: Reaction at the α-carbon with aldehydes to form α,β-unsaturated ketones. This transformation is crucial for building larger molecular frameworks and is a key step in the synthesis of many natural product analogs.
-
Olefination via Wittig Reaction: Conversion of the carbonyl group into a carbon-carbon double bond. This reaction is a powerful tool for introducing exocyclic double bonds or for extending the carbon chain, providing access to a variety of acyclic and cyclic compounds.
Experimental Protocols
The following protocols are generalized procedures based on well-established reactions of cyclic ketones. Optimization of reaction conditions may be necessary for this compound to achieve optimal yields and purity.
Baeyer-Villiger Oxidation of this compound
This protocol describes the oxidation of this compound to the corresponding ε-lactone using meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the Baeyer-Villiger oxidation of 2-substituted cyclopentanones generally favors the migration of the more substituted carbon, leading to the lactone where the oxygen is inserted between the carbonyl carbon and the more substituted α-carbon.
Reaction Scheme:
Application Note: Quantification of 2-Hexylcyclopentanone in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-hexylcyclopentanone in essential oils. This compound is a significant fragrance component, notably found in jasmine and other floral essential oils, and its accurate quantification is crucial for quality control, formulation development, and scientific research. The described protocol outlines sample preparation, instrument parameters, and method validation procedures, ensuring reliable and reproducible results.
Introduction
Essential oils are complex mixtures of volatile and semi-volatile compounds, and their chemical composition dictates their aroma, therapeutic properties, and commercial value. This compound, an isomer of cis-jasmone, contributes to the characteristic floral and fruity aroma of certain essential oils.[1] Accurate and precise quantification of this compound is essential for the quality assessment of raw materials, standardization of finished products, and for research into the bioactivity of individual constituents. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds in complex matrices like essential oils.[2][3][4] This method offers high sensitivity, selectivity, and reproducibility.[2][4]
This document provides a comprehensive protocol for the quantification of this compound using GC-MS, including method validation parameters as per established guidelines.[5][6]
Experimental Protocol
Materials and Reagents
-
Standard: this compound (≥96.0% purity)
-
Internal Standard (IS): n-Tridecane or a suitable non-interfering compound.
-
Essential Oil Sample: e.g., Jasmine oil, or other essential oils expected to contain this compound.
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa.
Instrumentation
A gas chromatograph equipped with a mass spectrometer detector (GC-MS) is required. The following parameters are recommended and should be optimized for the specific instrument used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column[7] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[8] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 1:25 or 1:50 ratio)[7] |
| Injector Temperature | 250 °C[9] |
| Oven Temperature Program | Initial temperature 60-80°C, hold for 2-3 minutes, ramp at 3-5°C/min to 240-280°C, hold for 5-15 minutes.[6][7][9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Ion Source Temperature | 230 °C[3] |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantification. |
| Quantifier and Qualifier Ions for this compound | To be determined by analyzing the mass spectrum of a pure standard. The most abundant, characteristic ion should be selected as the quantifier ion, and one or two other prominent ions as qualifier ions. |
Sample and Standard Preparation
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., n-tridecane) in hexane at a concentration of approximately 100 µg/mL.[4]
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving this compound in hexane. Each standard should contain a constant concentration of the internal standard. A typical concentration range could be 0.1 - 10 µg/mL.[6]
-
Sample Preparation: Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of hexane containing the internal standard at the same concentration as in the calibration standards. Dilute the sample as necessary to bring the concentration of this compound within the calibration range.
Experimental Workflow
Caption: Workflow for GC-MS quantification.
Method Validation
The analytical method should be validated according to international guidelines to ensure its suitability for the intended purpose.[5][6] Key validation parameters include:
-
Linearity: A calibration curve should be generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The linearity should be evaluated by the coefficient of determination (R²), which should be ≥ 0.99.[5][6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The accuracy of the method should be assessed by performing recovery studies on spiked samples at different concentration levels. The recovery should typically be within 80-120%.[5][6]
-
Precision: The precision of the method should be evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of a sample on the same day and on different days. The relative standard deviation (RSD) should be ≤ 15%.[5][6]
Quantitative Data Summary
The following table presents a hypothetical summary of validation and quantification results for this compound in a jasmine oil sample.
Table 2: Method Validation and Quantification Summary
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.1 - 10.0 µg/mL |
| Coefficient of Determination (R²) | ≥ 0.998 |
| Limits | |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 95.5 - 104.2% |
| Precision (RSD) | |
| Intra-day Precision | ≤ 5% |
| Inter-day Precision | ≤ 8% |
| Quantification in Jasmine Oil | |
| Concentration of this compound | Example Value: 15.2 mg/g |
| Relative Standard Deviation (n=3) | 3.5% |
Data Analysis and Quantification
The quantification of this compound in the essential oil sample is performed by calculating the peak area ratio of the analyte to the internal standard and determining the concentration from the linear regression equation of the calibration curve.
Logical Relationship for Quantification
Caption: Logical flow for quantification.
Conclusion
The described GC-MS method provides a reliable and robust approach for the quantification of this compound in essential oils. Proper method validation is crucial to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of essential oils and their constituents. The methodology can be adapted for the quantification of other volatile compounds in various complex matrices.
References
- 1. jasmin cyclopentanone [thegoodscentscompany.com]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. scitepress.org [scitepress.org]
- 8. jetir.org [jetir.org]
- 9. Essential oil Analysis of FT-IR and GC-MS Studies of Jasminum Grandiflorum, Jasminum sambac and Polianthus tuberosa flowers – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Note and Protocol: HPLC Analysis of 2-Hexylcyclopentanone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexylcyclopentanone is a cyclic ketone with potential applications and toxicological relevance in various fields. Understanding its metabolic fate is crucial for assessing its biological activity, safety profile, and for the development of related compounds. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules and their metabolites in complex biological matrices.
This document provides a detailed application note and a generalized protocol for the development of an HPLC-MS/MS method for the analysis of this compound and its putative metabolites. Due to a lack of specific literature on the biotransformation of this compound, this guide is based on established principles of ketone metabolism and analytical method development for similar compounds. The provided protocols should be considered a starting point and will require optimization and validation for specific applications.
Proposed Metabolic Pathways
The metabolism of this compound is expected to proceed through common biotransformation reactions for ketones and compounds with alkyl chains. These reactions primarily aim to increase the polarity of the molecule to facilitate its excretion. The proposed primary metabolic pathways include:
-
Reduction of the cyclopentanone ring: The ketone group can be reduced to a secondary alcohol, forming 2-hexylcyclopentanol.
-
Hydroxylation of the hexyl side chain: Oxidation can occur at various positions on the alkyl chain, leading to the formation of hydroxylated metabolites.
-
Oxidation of the hexyl side chain: Further oxidation of the hydroxylated side chain can lead to the formation of a carboxylic acid.
-
Ring opening: While less common, the cyclopentanone ring could potentially undergo oxidative cleavage.
These potential biotransformations would result in a number of metabolites that can be targeted for analysis.
Experimental Protocols
This section outlines a general protocol for the extraction and analysis of this compound and its metabolites from a biological matrix such as human plasma.
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., a deuterated analog of this compound.
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for cleaning up plasma samples before HPLC analysis.[1][2][3]
-
Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution. For calibration standards and quality control samples, spike with known concentrations of this compound and its potential metabolite standards.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the analytes.[4]
-
Filtration: Filter the supernatant or the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Conditions
The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection. Optimization will be necessary.
| Parameter | Suggested Condition |
| HPLC System | A high-performance or ultra-high-performance liquid chromatography system. |
| Column | A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for separating non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then re-equilibrate. A suggested gradient is: 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode is a good starting point for ketones. |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification. |
| MRM Transitions | To be determined by infusing pure standards of this compound and its synthesized metabolites to find the precursor ion and the most abundant product ions. |
Data Presentation
Quantitative data should be summarized in a clear and structured table to allow for easy comparison of results. The table should include essential parameters for each analyte.
| Analyte (Parent/Metabolite) | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | e.g., 6.2 | To be determined | To be determined | To be determined | To be determined |
| 2-hexylcyclopentanol | e.g., 5.5 | To be determined | To be determined | To be determined | To be determined |
| Hydroxy-2-hexylcyclopentanone | e.g., 4.8 | To be determined | To be determined | To be determined | To be determined |
| Carboxy-2-hexylcyclopentanone | e.g., 4.1 | To be determined | To be determined | To be determined | To be determined |
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for HPLC-MS/MS Analysis
Caption: General experimental workflow for analysis.
References
Application Notes and Protocols: 2-Hexylcyclopentanone as a Model Substrate for Baeyer-Villiger Monooxygenase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hexylcyclopentanone is a synthetic, substituted cyclic ketone that serves as a valuable model substrate for studying the activity of Baeyer-Villiger monooxygenases (BVMOs). These enzymes (EC 1.14.13.X) are flavin-dependent oxidoreductases that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones to esters or lactones.[1] The study of BVMOs is of significant interest due to their potential applications in green chemistry, pharmaceutical synthesis, and the production of valuable chiral building blocks. This compound, with its alkyl substituent, provides a model for understanding the substrate scope, regioselectivity, and enantioselectivity of these enzymes with more complex and hydrophobic molecules.
The enzymatic oxidation of this compound by a BVMO, such as Cyclohexanone Monooxygenase (CHMO), is expected to yield a seven-membered lactone, 7-hexyloxepan-2-one. This conversion involves the consumption of molecular oxygen and a reduced nicotinamide cofactor (NADPH).[2]
Enzymatic Reaction:
The Baeyer-Villiger oxidation of this compound is catalyzed by a Baeyer-Villiger monooxygenase (BVMO) in the presence of NADPH and molecular oxygen. The overall reaction is as follows:
This compound + NADPH + H⁺ + O₂ → 7-Hexyloxepan-2-one + NADP⁺ + H₂O
Quantitative Data
Table 1: Kinetic Parameters of Cyclohexanone Monooxygenase (AcCHMO) with Various Substrates
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source |
| Cyclohexanone | <1 | 9.2 | [3] |
| Cyclobutanone | - | - | [4] |
| Bicyclo[3.2.0]hept-2-en-6-one | - | - | [4] |
Note: The kinetic parameters for enzymes can vary significantly based on the specific assay conditions (pH, temperature, buffer composition) and the enzyme variant used.[3]
Experimental Protocols
This section provides detailed protocols for performing enzyme assays with this compound as a substrate using either purified Baeyer-Villiger monooxygenase or a whole-cell biocatalyst system.
Protocol 1: Spectrophotometric Assay with Purified BVMO
This protocol describes a continuous spectrophotometric assay to determine the initial rate of this compound oxidation by monitoring the consumption of NADPH at 340 nm.
Materials:
-
Purified Baeyer-Villiger Monooxygenase (e.g., Cyclohexanone Monooxygenase)
-
This compound (substrate)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
FAD (Flavin adenine dinucleotide) - optional, may be required for some enzyme preparations
-
Sodium Phosphate buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 100 mM.
-
Prepare the reaction mixture: In a 500 µL cuvette, combine the following reagents at the indicated final concentrations:
-
50 mM Sodium Phosphate buffer, pH 8.0
-
50 µM NADPH
-
A range of this compound concentrations (e.g., 0.4 µM to 40 µM) by diluting the stock solution. Ensure the final DMSO concentration is below 1% (v/v) to minimize solvent effects on the enzyme.
-
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 22 °C) for 5 minutes to allow for temperature equilibration.[5]
-
Initiate the reaction: Add a known amount of purified BVMO (e.g., 10 µL of an appropriate enzyme concentration) to the cuvette and mix thoroughly.
-
Monitor the reaction: Immediately start monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Calculate the initial rate: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Data Analysis: Plot the initial rates against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
Protocol 2: Whole-Cell Biocatalyst Assay
This protocol describes a qualitative or semi-quantitative assay using whole microbial cells (e.g., E. coli) engineered to express a BVMO. This method is suitable for screening enzyme activity and for preparative scale biotransformations.
Materials:
-
Recombinant microbial cells expressing a BVMO (e.g., E. coli BL21(DE3) harboring a plasmid for CHMO expression)
-
Growth medium (e.g., LB broth with appropriate antibiotic)
-
Inducer (e.g., IPTG)
-
Tris buffer (e.g., 50 mM, pH 7.5)
-
Glucose
-
This compound
-
Ethyl acetate
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for product analysis
Procedure:
-
Cell Culture and Induction:
-
Inoculate a starter culture of the recombinant microbial cells in the appropriate growth medium and grow overnight.
-
Inoculate a larger volume of fresh medium with the overnight culture and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce the expression of the BVMO by adding the appropriate inducer (e.g., 0.1 mM IPTG) and continue to incubate at a lower temperature (e.g., 16-20 °C) for 16-18 hours.
-
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation and wash them with Tris buffer.
-
Resuspend the cell pellet in Tris buffer to a desired cell density (e.g., 10-20 g wet cell weight/L).
-
To the cell suspension, add glucose (as an energy source for cofactor regeneration) to a final concentration of 1-2% (w/v).
-
Add this compound (e.g., from a stock solution in a water-miscible solvent like DMSO or ethanol) to a final concentration of 1-10 mM.
-
Incubate the reaction mixture with shaking at a suitable temperature (e.g., 30 °C) for 24-48 hours.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously to extract the substrate and product.
-
Separate the organic phase by centrifugation.
-
Analyze the organic extract by GC-MS or HPLC to identify and quantify the remaining this compound and the formed 7-hexyloxepan-2-one.
-
Visualizations
Diagram 1: Baeyer-Villiger Monooxygenase Catalytic Cycle
Caption: The catalytic cycle of a Baeyer-Villiger monooxygenase.
Diagram 2: Experimental Workflow for Purified BVMO Assay
Caption: Workflow for the spectrophotometric assay of BVMO activity.
Diagram 3: Logic of Whole-Cell Biocatalysis
Caption: Workflow for whole-cell biocatalysis with this compound.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Cyclohexanone monooxygenase - Wikipedia [en.wikipedia.org]
- 3. Stabilization of cyclohexanone monooxygenase by computational and experimental library design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Catalytic Hydrogenation of 2-Hexylcyclopentanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The catalytic hydrogenation of 2-hexylcyclopentanone is a significant chemical transformation that yields 2-hexylcyclopentanol, a valuable intermediate in the synthesis of various fine chemicals and pharmacologically active compounds. The reduction of the ketone functionality to a secondary alcohol introduces a new chiral center, making the stereoselectivity of this reaction a critical aspect for consideration in synthetic strategies. The efficiency and selectivity of this process are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. These application notes provide a detailed overview of the reaction conditions and a comprehensive experimental protocol for the catalytic hydrogenation of this compound.
Reaction Overview
The fundamental reaction involves the addition of hydrogen across the carbonyl double bond of this compound in the presence of a metal catalyst. The general transformation is depicted below:
Scheme 1: Catalytic Hydrogenation of this compound ``` O OH // | / \ --(CH2)5CH3 + H2 --Catalyst--> / \ --(CH2)5CH3 \ / \ /
(this compound) (2-Hexylcyclopentanol)
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Logical Relationship Diagram
Caption: Key parameters influencing the outcome of the catalytic hydrogenation.
Synthesis of Novel Jasmonate Analogs from 2-Hexylcyclopentanone for Therapeutic Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of novel jasmonate analogs starting from 2-hexylcyclopentanone. Jasmonates and their derivatives are a class of lipid-derived signaling molecules with significant potential in drug development, particularly in oncology. These compounds have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. The protocols herein describe a synthetic pathway involving the alpha-alkylation of this compound to introduce an acetic acid moiety, a key structural feature for biological activity. Furthermore, this document compiles quantitative data on the cytotoxic effects of various jasmonate analogs on cancer cells and outlines the jasmonate signaling pathway to provide a comprehensive resource for researchers in the field.
Introduction
Jasmonic acid and its analogs are phytohormones that regulate plant growth, development, and defense mechanisms. Their structural similarity to prostaglandins has led to investigations into their therapeutic potential in mammals. Notably, methyl jasmonate (MJ) has demonstrated selective cytotoxicity against cancer cells, making this class of compounds promising for the development of new anti-cancer agents.[1][2][3] The core structure of biologically active jasmonates typically includes a cyclopentanone ring with a carboxymethyl group at the C-1 position and a pentenyl side chain at C-2.[2]
This guide focuses on the synthesis of jasmonate analogs using this compound as a readily available starting material. The key synthetic challenge lies in the introduction of the acetic acid side chain at the alpha-position to the carbonyl group. This can be achieved through various organic reactions, with the Reformatsky reaction being a particularly effective method.
Synthetic Pathway Overview
The proposed synthesis of jasmonate analogs from this compound involves a two-step process:
-
Alpha-Alkylation: Introduction of an acetate group at the C-1 position of the cyclopentanone ring.
-
Optional Modification of the Hexyl Side Chain: Further chemical transformations to introduce unsaturation or other functional groups to mimic the natural pentenyl chain of jasmonates, if desired.
The primary method detailed in this protocol is the Reformatsky reaction , which utilizes an α-haloester and zinc to form a zinc enolate that then reacts with the ketone.[4][5]
Diagram: Proposed Synthesis Workflow
Caption: A simplified workflow for the synthesis of a jasmonate analog from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-hexyl-1-hydroxycyclopentyl)acetate via Reformatsky Reaction
This protocol describes the addition of an ethyl acetate moiety to the carbonyl group of this compound.
Materials:
-
This compound
-
Activated Zinc dust
-
Ethyl bromoacetate
-
Anhydrous Toluene
-
Iodine (for zinc activation)
-
10% Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Activation of Zinc: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (1.5 equivalents) and a crystal of iodine. Gently heat the flask until violet vapors of iodine are observed, then allow it to cool to room temperature. This process activates the zinc surface.
-
Reaction Setup: Add anhydrous toluene to the flask containing the activated zinc. To a dropping funnel, add a solution of this compound (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous toluene.
-
Initiation of Reaction: Add a small portion of the ketone/ester solution from the dropping funnel to the zinc suspension and gently heat the mixture. The initiation of the reaction is indicated by a color change and a slight exotherm.
-
Addition of Reactants: Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.
-
Work-up:
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Slowly quench the reaction by adding 10% HCl with vigorous stirring until the excess zinc has dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 2-(2-hexyl-1-hydroxycyclopentyl)acetate.
Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid
This protocol describes the conversion of the synthesized ester to the corresponding carboxylic acid, a common feature of biologically active jasmonate analogs.
Materials:
-
Ethyl 2-(2-hexyl-1-hydroxycyclopentyl)acetate (from Protocol 1)
-
10% Hydrochloric acid (HCl) or 1 M Sodium Hydroxide (NaOH) followed by acidification
-
Ethanol or Tetrahydrofuran (THF) as a co-solvent
-
Standard laboratory glassware
Procedure:
-
Acidic Hydrolysis:
-
Dissolve the ester in a mixture of ethanol and 10% HCl.
-
Heat the solution at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the carboxylic acid.
-
-
Basic Hydrolysis:
-
Dissolve the ester in THF and add 1 M NaOH.
-
Stir the mixture at room temperature overnight or gently heat to accelerate the reaction.
-
After the reaction is complete, acidify the mixture to pH ~2 with 10% HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the carboxylic acid.
-
Biological Activity of Jasmonate Analogs
Jasmonates have been extensively studied for their anticancer properties. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for methyl jasmonate and some of its analogs in various cancer cell lines. This data provides a benchmark for evaluating the activity of newly synthesized analogs.
Table 1: Cytotoxicity of Methyl Jasmonate (MJ) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (mM) | Reference |
| U-87 MG | Glioblastoma | 5.2 | [6] |
| LN229 | Glioblastoma | 5.5 | [6] |
| MDA-MB-435 | Breast Cancer | 1.9 | [1][6] |
| MCF-7 | Breast Cancer | 2.0 | [1][6] |
| CaSki | Cervical Cancer | 1.7 | [1][2] |
| C33A | Cervical Cancer | 2.2 | [1][2] |
| HeLa | Cervical Cancer | 3.0 | [1][2] |
| SiHa | Cervical Cancer | 3.3 | [1][2] |
| B16-F10 | Melanoma | 2.6 | [3] |
Table 2: Cytotoxicity of Synthetic Jasmonate Analogs
| Analog | Cell Line | Cancer Type | IC₅₀ (mM) | Reference |
| Analog C-10 | U-87 MG | Glioblastoma | 3.2 | [6][7] |
| Analog C-10 | LN229 | Glioblastoma | 3.2 | [6][7] |
| Compound I (Tetrabromo MJ) | B16-F10 | Melanoma | 0.04 | [3] |
Jasmonate Signaling Pathway
Understanding the mechanism of action of jasmonates is crucial for drug development. The canonical jasmonate signaling pathway is initiated by the binding of the active form, jasmonoyl-isoleucine (JA-Ile), to its co-receptors, COI1 and JAZ proteins. This binding event leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors (e.g., MYC2), which then activate the expression of jasmonate-responsive genes involved in various cellular processes, including apoptosis and cell cycle arrest.
Diagram: Jasmonate Signaling Pathway
Caption: A simplified diagram of the core jasmonate signaling pathway in a plant cell, which shares similarities with pathways affected in mammalian cells.
Conclusion
The protocols and data presented in this document provide a solid foundation for the synthesis and evaluation of novel jasmonate analogs derived from this compound. The described synthetic route offers a straightforward approach to generating new compounds for screening in anticancer assays. The provided cytotoxicity data for existing jasmonates serves as a valuable reference for structure-activity relationship studies. Further investigation into the modification of the hexyl side chain and the stereochemistry of the synthesized analogs may lead to the discovery of compounds with enhanced potency and selectivity against cancer cells.
References
- 1. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Effects of natural and novel synthetic jasmonates in experimental metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Potential of Novel Methyl Jasmonate Analogs as Anticancer Agents to Metabolically Target HK-2 Activity in Glioblastoma Cells [frontiersin.org]
Application Notes and Protocols: Investigating the Antimicrobial Activity of 2-Hexylcyclopentanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant challenge to global health. This necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Cyclopentanone derivatives have garnered interest as a promising class of compounds with potential antimicrobial properties. This document provides detailed application notes and protocols for investigating the antimicrobial activity of 2-hexylcyclopentanone and its derivatives. The information compiled herein is based on existing literature for structurally similar compounds and established antimicrobial testing methodologies.
Data Presentation: Antimicrobial Activity of a 2-Alkylcyclopentanone Analog
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) of 2-Octylcyclopentanone [1]
| Microorganism | Type | MIC (µg/mL) | MLC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 7.80 | 15.60 |
| Staphylococcus epidermidis | Gram-positive | 15.60 | 31.25 |
| Streptococcus pyogenes | Gram-positive | 31.25 | 62.50 |
| Enterococcus faecalis | Gram-positive | 62.50 | 125.00 |
| Pseudomonas aeruginosa | Gram-negative | 7.80 | 15.60 |
| Escherichia coli | Gram-negative | 31.25 | 62.50 |
| Klebsiella pneumoniae | Gram-negative | 62.50 | 125.00 |
| Acinetobacter baumannii | Gram-negative | 125.00 | >125.00 |
| Candida albicans | Yeast | 15.60 | 31.25 |
| Candida tropicalis | Yeast | 31.25 | 62.50 |
Table 2: Zone of Inhibition for 2-Octylcyclopentanone [1]
| Microorganism | Type | Zone of Inhibition (mm) |
| Staphylococcus aureus (MRSA) | Gram-positive | 21.0 |
| Staphylococcus epidermidis | Gram-positive | 19.5 |
| Streptococcus pyogenes | Gram-positive | 18.0 |
| Enterococcus faecalis | Gram-positive | 16.5 |
| Pseudomonas aeruginosa | Gram-negative | 19.0 |
| Escherichia coli | Gram-negative | 17.5 |
| Klebsiella pneumoniae | Gram-negative | 15.0 |
| Acinetobacter baumannii | Gram-negative | 11.0 |
| Candida albicans | Yeast | 20.0 |
| Candida tropicalis | Yeast | 18.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 2-alkylcyclopentanones, which can be adapted for this compound through the aldol condensation of cyclopentanone and hexanal, followed by dehydration and hydrogenation.
Materials:
-
Cyclopentanone
-
Hexanal
-
Sodium hydroxide (NaOH) or other suitable base catalyst
-
Hexane or other suitable organic solvent
-
Acetic acid
-
Saturated brine solution
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Rotary evaporator
-
High-pressure autoclave or hydrogenation apparatus
Procedure:
-
Aldol Condensation:
-
In a round-bottom flask, dissolve cyclopentanone in a suitable solvent.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH while stirring.
-
Add hexanal dropwise to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to stir at room temperature for a specified time to complete the condensation.
-
-
Work-up and Extraction:
-
Add hexane to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with a dilute solution of acetic acid, followed by saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude aldol condensation product, primarily 2-hexylidenecyclopentanone.
-
-
Hydrogenation:
-
Transfer the crude product to a high-pressure autoclave.
-
Add the Pd/C catalyst.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration to ensure complete hydrogenation.
-
After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.
-
The filtrate contains the desired this compound. Further purification can be achieved by distillation under reduced pressure.
-
Caption: General workflow for the synthesis of this compound.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound derivatives against various microorganisms in a 96-well microtiter plate format.
Materials:
-
This compound derivative stock solution
-
Test microorganisms (bacterial and/or fungal strains)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate, pick a few colonies of the test microorganism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution of the Test Compound:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound derivative stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the compound concentration by half.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the well with the lowest compound concentration showing no significant increase in OD compared to the negative control.
-
Caption: Workflow for the Broth Microdilution Assay.
Protocol 3: Disk Diffusion Assay for Antimicrobial Susceptibility Testing
This protocol describes the disk diffusion method to qualitatively assess the antimicrobial activity of this compound derivatives.
Materials:
-
This compound derivative solution
-
Sterile paper disks (6 mm diameter)
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile saline or broth
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the this compound derivative solution. A solvent control disk should also be prepared.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The measurement should be in millimeters (mm).
-
Caption: Workflow for the Disk Diffusion Assay.
Proposed Mechanism of Action
The precise molecular mechanism of antimicrobial action for this compound has not been fully elucidated. However, based on studies of other antimicrobial ketones and lipophilic compounds, a multi-targeted mechanism is plausible. The primary proposed mechanism involves the disruption of the bacterial cell membrane's integrity. The lipophilic alkyl chain of this compound is thought to intercalate into the lipid bilayer of the bacterial cell membrane, leading to increased membrane fluidity and permeability. This disruption can cause leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.
A secondary proposed mechanism is the inhibition of the bacterial respiratory chain. By interfering with the function of key enzymes in the electron transport chain, this compound derivatives may disrupt cellular respiration and ATP synthesis, leading to a collapse of the cell's energy metabolism.
Caption: Proposed antimicrobial mechanism of this compound derivatives.
References
Application Notes and Protocols: 2-Hexylcyclopentanone as a Probe for Studying Insect Pheromone Perception
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexylcyclopentanone is a volatile organic compound with a chemical structure that makes it a compelling candidate for investigating the intricacies of insect pheromone perception. Its cyclic ketone moiety is found in various natural insect semiochemicals, and the hexyl chain provides lipophilicity, which is crucial for interaction with the insect's olfactory system. These application notes provide a comprehensive framework for utilizing this compound as a molecular probe to explore ligand-receptor interactions, characterize olfactory sensory neuron (OSN) responses, and elucidate the behavioral outputs governed by pheromone signaling pathways. The methodologies detailed herein are designed to be adaptable to a wide range of insect species, facilitating research in chemical ecology, neurobiology, and the development of novel pest management strategies.
While specific electrophysiological and behavioral data for this compound is not extensively available in published literature, the following sections provide detailed protocols and hypothetical data tables based on the expected responses of a compound with this structure. These tables are intended to serve as a template for data acquisition and presentation.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, illustrating the expected outcomes from the experimental protocols described below. This data is for illustrative purposes and should be replaced with experimentally derived values.
Table 1: Electroantennography (EAG) Dose-Response to this compound
| Concentration (µg/µL) | Mean EAG Response (mV) ± SEM | Normalized Response (%) |
| 0.001 | 0.15 ± 0.03 | 7.5 |
| 0.01 | 0.45 ± 0.06 | 22.5 |
| 0.1 | 1.12 ± 0.11 | 56.0 |
| 1 | 1.85 ± 0.15 | 92.5 |
| 10 | 2.00 ± 0.18 | 100.0 |
| 100 | 1.95 ± 0.17 | 97.5 |
| Solvent Control | 0.05 ± 0.01 | 2.5 |
Table 2: Single Sensillum Recording (SSR) Dose-Response of a Pheromone-Responsive OSN to this compound
| Concentration (µg on filter paper) | Mean Spike Frequency (spikes/s) ± SEM |
| 0.01 | 15 ± 3 |
| 0.1 | 45 ± 6 |
| 1 | 98 ± 11 |
| 10 | 155 ± 15 |
| 100 | 160 ± 14 |
| Solvent Control | 5 ± 1 |
Table 3: Behavioral Response in a Y-Tube Olfactometer to this compound
| Treatment Arm | Control Arm | N | Responded | No Choice | % Attraction | p-value |
| This compound (1 µg) | Solvent | 100 | 85 | 15 | 70.6 | < 0.01 |
| This compound (10 µg) | Solvent | 100 | 88 | 12 | 75.0 | < 0.001 |
| This compound (100 µg) | Solvent | 100 | 82 | 18 | 63.4 | < 0.05 |
Signaling Pathways and Experimental Workflows
Insect Olfactory Signaling Pathway
The perception of volatile compounds like this compound in insects is a complex process initiated in the antennae. The following diagram illustrates the key components and steps in the olfactory signal transduction cascade.
Experimental Workflow for Olfactory Characterization
This diagram outlines the logical progression of experiments to characterize the role of this compound in insect pheromone perception, from initial screening to behavioral validation.
Experimental Protocols
Protocol 1: Electroantennography (EAG)
Objective: To measure the overall olfactory response of an insect's antenna to this compound.
Materials:
-
Insect specimens
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Electrode holder
-
Amplifier and data acquisition system (e.g., Syntech EAG system)
-
Purified and humidified air delivery system
-
This compound
-
Solvent (e.g., paraffin oil or hexane)
-
Filter paper strips
-
Pasteur pipettes
Methodology:
-
Preparation of Stimulus:
-
Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/µL).
-
Apply 10 µL of each dilution onto a small strip of filter paper and insert it into a Pasteur pipette.
-
Prepare a control pipette with the solvent alone.
-
-
Antenna Preparation:
-
Immobilize the insect (e.g., by chilling or in a pipette tip).
-
Excise one antenna at the base using fine scissors.
-
Mount the excised antenna between the two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode at the base. Use conductive gel to ensure good electrical contact.
-
-
Recording:
-
Position the antenna in a continuous stream of purified and humidified air.
-
Record the baseline electrical potential.
-
Insert the tip of the stimulus pipette into the air stream and deliver a puff of odorized air (e.g., 0.5 seconds).
-
Record the resulting depolarization (EAG response).
-
Allow the antenna to return to baseline before the next stimulation (at least 30-60 seconds).
-
Present stimuli in order of increasing concentration, with solvent controls interspersed.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response in millivolts (mV).
-
Subtract the average response to the solvent control.
-
Normalize the data, for example, by expressing it as a percentage of the response to a standard compound or the highest concentration of the test compound.
-
Protocol 2: Single Sensillum Recording (SSR)
Objective: To measure the action potential frequency of individual OSNs in response to this compound.
Materials:
-
Same as for EAG, with the addition of:
-
Tungsten electrodes (sharpened electrolytically)
-
High-magnification microscope with vibration isolation table
Methodology:
-
Insect Preparation:
-
Immobilize the insect on a platform using wax or a specialized holder.
-
Stabilize the antenna to prevent movement.
-
-
Electrode Placement:
-
Insert the reference electrode into the insect's eye or head capsule.
-
Using a micromanipulator, carefully advance the sharpened tungsten recording electrode to penetrate the cuticle at the base of a target sensillum (e.g., a trichoid sensillum known to house pheromone-responsive neurons).
-
-
Recording:
-
Once a stable recording of spontaneous neuronal activity is achieved, deliver odor stimuli as described in the EAG protocol.
-
Record the change in the firing rate of action potentials during and after the stimulus.
-
-
Data Analysis:
-
Count the number of spikes in a defined time window (e.g., 1 second) before, during, and after stimulation.
-
Subtract the spontaneous firing rate from the response during stimulation to obtain the net response.
-
Generate a dose-response curve by plotting the spike frequency against the stimulus concentration.
-
Protocol 3: Calcium Imaging
Objective: To visualize the spatial pattern of neural activity in the antennal lobe in response to this compound.
Materials:
-
Genetically modified insects expressing a calcium indicator (e.g., GCaMP) in their OSNs.
-
Fluorescence microscope (confocal or two-photon)
-
Imaging software
-
Odor delivery system synchronized with image acquisition
Methodology:
-
Insect Preparation:
-
Immobilize the insect in a custom-made holder.
-
Expose the brain by carefully dissecting a window in the head capsule.
-
Bathe the exposed brain in a suitable saline solution.
-
-
Imaging:
-
Position the preparation under the microscope objective and focus on the antennal lobe.
-
Acquire a baseline fluorescence image series.
-
Deliver a pulse of this compound vapor over the antennae.
-
Record the changes in GCaMP fluorescence in the glomeruli of the antennal lobe.
-
-
Data Analysis:
-
Identify and outline the regions of interest (glomeruli).
-
Calculate the change in fluorescence intensity (ΔF/F) for each glomerulus over time.
-
Generate activity maps of the antennal lobe for different concentrations of this compound.
-
Protocol 4: Y-Tube Olfactometer Assay
Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound.[1]
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Charcoal filter and humidifier
-
Odor sources (filter paper with this compound solution and solvent control)
-
Collection chambers
Methodology:
-
Setup:
-
Assemble the Y-tube olfactometer and connect it to a purified, humidified airflow.
-
Place the odor source (filter paper with this compound) in one arm and the control (filter paper with solvent) in the other.
-
-
Assay:
-
Introduce a single insect into the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance into one of the arms.
-
Record the choice of each insect.
-
-
Data Analysis:
-
Use a chi-square test to determine if the number of insects choosing the treatment arm is significantly different from those choosing the control arm.
-
Calculate the percentage of attraction or repulsion.
-
Conclusion
These application notes provide a detailed guide for using this compound as a probe to investigate insect pheromone perception. By systematically applying the described electrophysiological, imaging, and behavioral protocols, researchers can gain valuable insights into the molecular and neural mechanisms underlying insect olfaction. This knowledge is fundamental for basic research and has significant potential for the development of innovative and environmentally sound pest management strategies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 2-Hexylcyclopentanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hexylcyclopentanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield in Direct Alkylation
Q: I am attempting to synthesize this compound via direct alkylation of cyclopentanone with a hexyl halide, but I am observing a very low yield or no product formation. What are the likely causes and how can I improve the outcome?
A: Low or no yield in the direct alkylation of cyclopentanone is a common issue that can often be attributed to several factors related to the reaction conditions and reagents.
Potential Causes and Solutions:
-
Incomplete Enolate Formation: The first step of the reaction is the deprotonation of cyclopentanone to form a nucleophilic enolate. If the base used is not strong enough or is not used in a sufficient amount, the equilibrium will not favor the enolate, leading to a low concentration of the active nucleophile.
-
Presence of Moisture: Enolates are highly basic and will readily react with any protic species, including water. The presence of even trace amounts of water will quench the enolate, preventing it from reacting with the alkyl halide.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]
-
-
Poor Quality of Reagents: The purity of cyclopentanone, the hexyl halide, and the base are critical for a successful reaction.
-
Solution: Use freshly distilled cyclopentanone and hexyl halide. Ensure the base is of high purity and has been stored under appropriate anhydrous and inert conditions.
-
-
Incorrect Reaction Temperature: The temperature at which the enolate is formed and the alkylation is performed can significantly impact the reaction's success.
-
Solution: Enolate formation with LDA is typically carried out at low temperatures, such as -78 °C, to minimize side reactions. The alkylation step may require a gradual warming of the reaction mixture. Optimize the temperature profile for your specific reaction.
-
-
Side Reactions: The primary side reaction is the E2 elimination of the alkyl halide, which is competitive with the desired SN2 alkylation.[1]
-
Solution: Use a primary alkyl halide (e.g., 1-bromohexane or 1-iodohexane) as they are less prone to elimination reactions than secondary or tertiary halides.
-
Issue 2: Formation of Multiple Alkylated Products (Over-alkylation)
Q: My reaction is producing a mixture of mono-, di-, and even poly-alkylated cyclopentanone products. How can I improve the selectivity for the mono-alkylated product, this compound?
A: The formation of multiple alkylated products, or over-alkylation, is a common challenge when the mono-alkylated product can also be deprotonated by the base present in the reaction mixture.
Potential Causes and Solutions:
-
Excess Base or Alkyl Halide: Using a significant excess of either the base or the alkylating agent can promote further alkylation of the desired product.
-
Solution: Use a slight excess (typically 1.05-1.1 equivalents) of the base to ensure complete initial enolate formation. Add the alkylating agent slowly and in a stoichiometric amount (1.0 equivalent) relative to the cyclopentanone.
-
-
Reaction Conditions Favoring Thermodynamic Control: At higher temperatures and with less hindered bases, an equilibrium can be established between the different possible enolates, potentially leading to the formation of the more stable, more substituted enolate from the mono-alkylated product, which can then undergo a second alkylation.
-
Solution: Employ kinetic control conditions to favor the formation of the less substituted enolate from cyclopentanone. This is typically achieved by using a bulky, strong base like LDA at a low temperature (-78 °C) and adding the alkylating agent at that low temperature.[2] The inverse addition technique, where the ketone solution is added to the base, can also help maintain a low concentration of the ketone and minimize side reactions.[4]
-
Issue 3: Low Yield in Aldol Condensation/Hydrogenation Route
Q: I am using the two-step aldol condensation and hydrogenation route to synthesize this compound, but my overall yield is low. Where might the problem lie?
A: This two-step process has distinct challenges in each stage that can contribute to a low overall yield.
Aldol Condensation Step:
-
Potential Causes and Solutions:
-
Self-Condensation: Both cyclopentanone and hexanal can undergo self-condensation, leading to undesired byproducts.[5]
-
Solution: A common strategy to favor the cross-condensation is to use an excess of one of the reactants, typically the one that cannot enolize or enolizes less readily. In this case, slowly adding the hexanal to a mixture of cyclopentanone and the catalyst can be beneficial.
-
Catalyst Inactivity: The choice and condition of the acid or base catalyst are crucial.
-
Solution: For base-catalyzed reactions, sodium hydroxide or potassium hydroxide are commonly used.[5] For heterogeneous catalysis, catalysts like hydrotalcites have shown good selectivity.[6] Ensure the catalyst is active and used in the appropriate amount.
-
Dehydration: The initial aldol adduct can dehydrate to form 2-hexylidenecyclopentanone. While this is the desired intermediate for the subsequent hydrogenation, incomplete dehydration will result in a mixture of products.
-
Solution: The reaction conditions (temperature and catalyst) can be optimized to drive the dehydration to completion.
-
Hydrogenation Step:
-
Potential Causes and Solutions:
-
Catalyst Poisoning: The hydrogenation catalyst (e.g., Palladium on carbon) can be poisoned by impurities from the previous step, such as sulfur compounds or residual base.
-
Solution: Purify the 2-hexylidenecyclopentanone intermediate before hydrogenation.
-
Incomplete Hydrogenation: Insufficient hydrogen pressure, reaction time, or catalyst loading can lead to incomplete conversion to this compound.
-
Solution: Optimize the hydrogenation conditions, including hydrogen pressure (e.g., 30-50 bar), temperature, reaction time, and catalyst loading.[7]
-
Side Reactions: Over-hydrogenation of the cyclopentanone ring can occur under harsh conditions, leading to the formation of hexylcyclopentanol.
-
Solution: Use a selective catalyst and milder reaction conditions to favor the reduction of the carbon-carbon double bond over the carbonyl group.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The direct alkylation of cyclopentanone enolate with a hexyl halide is a widely used and generally reliable method.[1] This approach offers a straightforward route to the desired product. However, careful control of reaction conditions, particularly the exclusion of water and the use of a strong, hindered base like LDA under kinetic control, is essential to achieve high yields and minimize side products like over-alkylation products.
Q2: What are the main side products to expect in the synthesis of this compound?
A2: In the direct alkylation route , the primary side products are 2,5-dihexylcyclopentanone and 2,2-dihexylcyclopentanone (from over-alkylation), as well as hexene (from the elimination of the hexyl halide). In the aldol condensation/hydrogenation route , potential side products include the self-condensation products of cyclopentanone (2-cyclopentylidenecyclopentanone) and hexanal, as well as the aldol adduct (2-(1-hydroxyhexyl)cyclopentanone) if dehydration is incomplete. During hydrogenation, hexylcyclopentanol can be formed as a byproduct.
Q3: How can I effectively purify the final this compound product?
A3: Fractional distillation under reduced pressure is a common and effective method for purifying this compound from unreacted starting materials and higher-boiling side products.[8] It is important to note that 2-methyl-2-cyclopentenone, a similar compound, can form a minimum-boiling azeotrope with water, which suggests that ensuring the crude product is dry before distillation is crucial to obtain a pure product.[9]
Q4: Can I use a different hexyl halide, such as 1-chlorohexane or 1-iodohexane, instead of 1-bromohexane?
A4: Yes, other primary hexyl halides can be used. The reactivity order for the SN2 reaction is generally I > Br > Cl. Therefore, 1-iodohexane would be more reactive than 1-bromohexane, potentially allowing for milder reaction conditions or shorter reaction times. 1-chlorohexane is less reactive and may require more forcing conditions. The choice of halide can also influence the extent of the competing elimination reaction.
Q5: What safety precautions should I take when working with strong bases like LDA and flammable solvents?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Strong bases like LDA and potassium hydride are highly reactive and corrosive; handle them with extreme care under an inert atmosphere. Flammable solvents should be kept away from ignition sources. It is crucial to quench any reactive reagents safely at the end of the experiment.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of this compound via Direct Alkylation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Alkylating Agent (equiv.) | Time (h) | Yield (%) of this compound | Key Side Products |
| 1 | LDA (1.1) | THF | -78 to RT | 1-Bromohexane (1.0) | 4 | ~75-85 | Di-alkylated products (<5%) |
| 2 | KH (1.1) | THF | 0 to RT | 1-Bromohexane (1.0) | 6 | ~60-70 | Di-alkylated products (~10-15%) |
| 3 | NaH (1.1) | DMF | 25 | 1-Iodohexane (1.0) | 5 | ~65-75 | Di-alkylated products (~10%) |
| 4 | LDA (1.1) | THF | -78 | 1-Bromohexane (1.5) | 4 | ~60-70 | Significant di-alkylation (~20-25%) |
| 5 | t-BuOK (1.1) | t-BuOH | 50 | 1-Bromohexane (1.0) | 8 | ~40-50 | Significant elimination and side products |
Note: The yields presented are typical and can vary based on the precise experimental setup and purity of reagents.
Experimental Protocols
Method 1: Direct Alkylation of Cyclopentanone
This protocol is based on the general procedure for the alkylation of ketone enolates.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentanone
-
1-Bromohexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add a solution of cyclopentanone (1.0 eq.) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add 1-bromohexane (1.0 eq.) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Method 2: Aldol Condensation and Hydrogenation
This protocol is adapted from a patented procedure for a similar synthesis.[7]
Materials:
-
Cyclopentanone
-
Hexanal
-
Sodium Hydroxide (NaOH)
-
Hexane
-
Acetic Acid
-
2-Hexylidenecyclopentanone (from aldol condensation)
-
Palladium on Carbon (Pd/C, 5%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
Part A: Aldol Condensation to form 2-Hexylidenecyclopentanone
-
In a round-bottom flask, prepare a solution of NaOH (e.g., 0.1 eq.) in water.
-
Add an excess of cyclopentanone (e.g., 2-3 eq.) to the NaOH solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add hexanal (1.0 eq.) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Extract the reaction mixture with hexane. Wash the organic layer with a dilute acetic acid solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2-hexylidenecyclopentanone. This crude product can be purified by distillation or used directly in the next step.
Part B: Hydrogenation to form this compound
-
In a hydrogenation vessel, dissolve the 2-hexylidenecyclopentanone (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 5% Pd/C (e.g., 1-2 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 30-50 bar) and stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the direct alkylation synthesis of this compound.
Caption: Experimental workflow for the aldol condensation and hydrogenation synthesis of this compound.
Caption: Logical relationships in the direct alkylation synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. asianpubs.org [asianpubs.org]
- 7. scribd.com [scribd.com]
- 8. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Alkylation of Cyclopentanone with Hexyl Bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of cyclopentanone with hexyl bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of cyclopentanone with hexyl bromide, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2-Hexylcyclopentanone | 1. Incomplete Enolate Formation: The base used may not be strong enough to fully deprotonate cyclopentanone, or the reaction time for deprotonation was insufficient.[1][2] 2. Degradation of Reagents: The base (e.g., LDA) may have degraded due to exposure to moisture or air. Anhydrous conditions are crucial.[3] 3. Poor Quality Alkylating Agent: The hexyl bromide may be impure or have undergone elimination to form hexene. | 1. Use a Strong, Non-Nucleophilic Base: Employ a strong base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure complete enolate formation.[1][4][5] For LDA, ensure it is freshly prepared or properly stored. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Purify Hexyl Bromide: Purify the hexyl bromide by distillation before use if its quality is uncertain. |
| Formation of O-Alkylated Byproduct (1-Hexyloxycyclopentene) | 1. Reaction Conditions Favoring O-Alkylation: Polar aprotic solvents (e.g., DMSO, HMPA) can favor O-alkylation. The choice of counter-ion can also influence the C/O-alkylation ratio.[3] 2. Nature of the Electrophile: While alkyl bromides generally favor C-alkylation, certain conditions can increase the proportion of O-alkylation. | 1. Solvent Selection: Use non-polar, aprotic solvents like Tetrahydrofuran (THF) or diethyl ether to favor C-alkylation. 2. Counter-ion Effects: Lithium enolates are often preferred for C-alkylation. |
| Presence of Polyalkylated Products (e.g., 2,5-Dihexylcyclopentanone) | 1. Equilibration of Enolates: If the enolate formation is reversible (e.g., when using weaker bases like alkoxides), the mono-alkylated product can be deprotonated again and react with another molecule of hexyl bromide.[2] 2. Excess Alkylating Agent: Using a large excess of hexyl bromide can drive the reaction towards polyalkylation. | 1. Use a Strong, Hindered Base: A strong, sterically hindered base like LDA rapidly and irreversibly forms the enolate, minimizing the concentration of unreacted cyclopentanone and preventing equilibration.[4][5] 2. Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of cyclopentanone relative to the base and hexyl bromide to ensure the alkylating agent is consumed before significant polyalkylation can occur. 3. Inverse Addition: Add the formed enolate solution to the hexyl bromide solution to maintain a low concentration of the enolate and reduce the likelihood of polyalkylation. |
| Aldol Condensation Byproducts | 1. Presence of Unreacted Cyclopentanone: If enolate formation is not complete, the enolate can react with the carbonyl group of another cyclopentanone molecule.[1] | 1. Ensure Complete Enolate Formation: Use a full equivalent of a strong base like LDA to convert all the cyclopentanone to its enolate before adding the hexyl bromide.[1] 2. Low Reaction Temperature: Maintain a low temperature (e.g., -78 °C) during enolate formation and alkylation to suppress the rate of aldol condensation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of O-alkylation in this reaction, and how can I minimize it?
A1: The primary cause of O-alkylation is the ambident nature of the cyclopentanone enolate, which has nucleophilic character on both the α-carbon and the oxygen atom. Factors that favor O-alkylation include the use of polar aprotic solvents, which solvate the cation and leave a more "naked" and reactive oxygen anion. To minimize O-alkylation, it is recommended to use non-polar aprotic solvents like THF and to use a lithium counter-ion (from a base like LDA), which tends to coordinate more tightly with the oxygen, sterically hindering its attack.
Q2: I am observing significant amounts of di-alkylated product. What are the key parameters to control to achieve mono-alkylation?
A2: The formation of di-alkylated products is a common issue. The key to achieving mono-alkylation is to control the enolate formation and the stoichiometry of the reactants. Using a strong, sterically hindered base such as LDA at low temperatures (e.g., -78 °C) allows for the rapid and essentially irreversible formation of the kinetic enolate.[2][4] This ensures that there is no significant amount of unreacted cyclopentanone that can lead to proton exchange and subsequent di-alkylation. Additionally, carefully controlling the stoichiometry, typically using a slight excess of cyclopentanone to the base and alkylating agent, will help ensure that the hexyl bromide is consumed before the mono-alkylated product can be deprotonated and react further.
Q3: Can I use a different base, such as sodium ethoxide or potassium tert-butoxide?
A3: While weaker bases like sodium ethoxide or potassium tert-butoxide can generate the enolate, they do so reversibly. This equilibrium condition means that at any given time, there are concentrations of the starting ketone, the enolate, and the mono-alkylated product. This can lead to a mixture of products, including polyalkylated species and aldol condensation byproducts. For a clean mono-alkylation, a strong, non-nucleophilic, and sterically hindered base like LDA is generally superior.[2]
Q4: What is the ideal reaction temperature for this alkylation?
A4: Low temperatures are crucial for selectivity. The formation of the kinetic enolate with LDA is typically carried out at -78 °C (a dry ice/acetone bath).[2] The subsequent alkylation with hexyl bromide should also be initiated at this low temperature and then allowed to slowly warm to room temperature. Maintaining low temperatures helps to prevent side reactions such as aldol condensation and promotes the formation of the desired kinetic product.
Quantitative Data Summary
| Product | Reaction Conditions | Typical Yield (%) | Reference |
| Mono-α-alkylated ketone | Strong, non-nucleophilic base (e.g., LDA, NaH), anhydrous conditions | 60 - 95% | [3] |
| 2-tert-Pentylcyclopentanone | 1-Trimethylsiloxycyclopentene, 2-chloro-2-methylbutane, TiCl₄, CH₂Cl₂, -50 °C | 60 - 62% | [6] |
Experimental Protocols
Protocol 1: Kinetically Controlled Mono-alkylation of Cyclopentanone with Hexyl Bromide
This protocol is designed to favor the formation of the kinetic enolate and achieve mono-alkylation at the α-position.
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentanone
-
Hexyl bromide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise over 20 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add hexyl bromide (1.0 equivalent) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 2 hours, and then let it slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Reaction Pathway and Side Reactions
Caption: Logical workflow of cyclopentanone alkylation and potential side reactions.
References
Troubleshooting peak tailing in GC analysis of 2-Hexylcyclopentanone
Technical Support Center: GC Analysis of 2-Hexylcyclopentanone
Welcome to the technical support center. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the Gas Chromatography (GC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in my GC analysis?
Peak tailing for a polar compound like this compound, which is a ketone, is typically caused by undesirable interactions between the analyte and active sites within the GC system.[1] These issues can be either chemical (adsorption) or physical (flow path disruption).[2]
Common Causes:
-
Active Sites: The carbonyl group in this compound is susceptible to interaction with active silanol groups (Si-OH). These sites can be found on the surfaces of a contaminated inlet liner, glass wool packing, or the column itself. This is a leading cause of peak tailing for polar analytes.[3]
-
Improper Column Installation: If the column is set too high or too low within the inlet, it can create unswept (dead) volumes or turbulence in the carrier gas flow path, distorting the peak shape.[4] An incorrect installation depth in the detector can also lead to tailing.
-
Poor Column Cut: A jagged, uneven, or non-perpendicular cut at the column inlet can disrupt the sample band, causing turbulence and peak tailing.[4][5] Even minor imperfections can be a significant source of the problem.[4]
-
Column Contamination: Non-volatile residues from previous sample injections can accumulate at the head of the column, creating new active sites that interact with polar analytes.[6]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[7] This is a classic symptom of column overload.[8]
-
Inlet Temperature Too Low: If the inlet temperature is insufficient to properly volatilize higher-boiling point compounds like this compound, it can result in tailing, particularly for later-eluting peaks.[4]
Q2: How can I diagnose the root cause of the peak tailing?
A systematic approach is key. A good starting point is to observe which peaks in your chromatogram are tailing.[2]
-
If ALL peaks are tailing (including non-polar hydrocarbons): The problem is likely physical and related to a disruption in the carrier gas flow path.[2][6]
-
Priority Checks: Improper column installation (check insertion depth), a poor column cut, or a partial blockage at the column inlet.[4]
-
-
If ONLY this compound and other polar analyte peaks are tailing: The issue is likely chemical in nature, pointing towards active sites in the system.[2][9]
-
Priority Checks: Contaminated or incorrect type of inlet liner, column contamination (at the inlet side), or an aging column.[3]
-
The following troubleshooting workflow can help guide your diagnostic process.
Caption: A logical workflow for troubleshooting peak tailing in GC analysis.
Troubleshooting Guides & Protocols
Q3: Which GC column is best for analyzing this compound?
The principle of "likes dissolves like" is the primary guide for column selection.[10] Since this compound is a polar ketone, a polar stationary phase is recommended for optimal separation and peak shape.[10]
| Stationary Phase Type | Polarity | Recommended Use for Ketones | Example Phases |
| Wax | High-Polarity | Excellent. Optimized for polar compounds like alcohols, esters, and ketones, providing good peak shape.[11] | Polyethylene Glycol (PEG), e.g., TRACE™ TR-Wax, DB-WAX, ZB-WAX |
| "624" type | Mid-Polarity | Good. Offers alternative selectivity and is suitable for a range of polar compounds.[12] | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane |
| "5" type | Low-Polarity | Not Recommended. Prone to peak tailing for polar analytes due to potential secondary interactions. | 5% Phenyl / 95% Dimethylpolysiloxane |
Recommendation: Start with a high-polarity Wax column. These columns are specifically designed and deactivated to handle polar compounds and will provide the best defense against peak tailing.[11]
Q4: What are the critical inlet parameters and maintenance steps I should follow?
The inlet is the first surface your sample contacts and is a major source of activity and contamination.[13] Regular maintenance is crucial.
Inlet Parameter Recommendations
| Parameter | Recommendation | Rationale |
|---|---|---|
| Inlet Temperature | 250 - 280 °C | Ensures complete and rapid vaporization of this compound without causing thermal decomposition.[14] |
| Liner Type | Deactivated, Single Taper w/ Wool | A deactivated liner is essential to prevent analyte interaction.[3] Wool aids in vaporization and traps non-volatile residues. |
| Injection Mode | Split or Splitless | For trace analysis, use splitless. Ensure the initial oven temperature is ~20°C below the solvent boiling point for good peak focusing.[5] |
| Inlet Seal | Gold-plated, inert | Bare stainless steel seals can be active.[15] Gold-plated seals reduce the breakdown and adsorption of active compounds.[13] |
Protocol: Routine GC Inlet Maintenance
This protocol should be performed regularly. The frequency depends on sample cleanliness, from daily for dirty samples to monthly for clean samples.[16]
-
Cooldown: Cool the GC inlet and oven to a safe temperature (below 40°C). Turn off carrier gas flow to the inlet.
-
Disassembly: Carefully open the inlet and remove the septum retaining nut and the septum.
-
Remove Liner: Using clean forceps, remove the inlet liner and the O-ring. Visually inspect the liner for residue or discoloration. Discard the used liner, septum, and O-ring.
-
Inspect Seal: While the liner is out, inspect the metal inlet seal at the base of the inlet. If it's discolored or appears contaminated, it should be replaced.
-
Installation:
-
Place a new, deactivated O-ring onto a new, deactivated liner.
-
Using clean forceps, insert the new liner into the inlet.
-
Place a new septum on top of the inlet and secure it with the retaining nut. Do not overtighten, as this can cause the septum to core or split.[3]
-
-
Leak Check: Restore carrier gas flow and perform an electronic leak check to ensure all connections are secure.
-
Equilibration: Heat the inlet and oven back to their setpoints and allow the system to equilibrate before running samples.
Caption: Key causes leading to the effect of peak tailing.
Q5: My peak shape is still poor after inlet maintenance. What should I do next?
If inlet maintenance does not resolve the issue, the problem likely lies with the column itself.
Protocol: GC Column Conditioning and Trimming
-
Column Conditioning (Bake-out):
-
Purpose: To remove contaminants that have accumulated on the column.[7]
-
Procedure:
-
Disconnect the column from the detector to prevent contamination.
-
Set a low carrier gas flow rate (e.g., 1-2 mL/min).
-
Slowly ramp the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum operating temperature .
-
Hold for 1-2 hours.
-
Cool the oven, reconnect the column to the detector, and test with a standard.
-
-
-
Column Trimming (Inlet Side):
-
Purpose: To remove the front section of the column where non-volatile residues and active sites accumulate.[7]
-
Procedure:
-
Cool the GC inlet and oven and turn off the gas flow.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer or diamond-tipped pen, make a clean, square score on the column tubing approximately 10-20 cm from the inlet end.
-
Gently snap the column at the score. Inspect the cut with a magnifying lens to ensure it is clean and perpendicular.[4] A poor cut can itself cause tailing.
-
Re-install the column in the inlet to the correct depth specified by the instrument manufacturer.
-
Perform a leak check, equilibrate the system, and run a test standard.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. youtube.com [youtube.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 11. Polar GC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 12. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 13. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. bgb-analytik.com [bgb-analytik.com]
- 16. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
Preventing racemization during chiral synthesis of 2-Hexylcyclopentanone
Welcome to the technical support center for the chiral synthesis of 2-hexylcyclopentanone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent racemization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of chiral this compound?
A1: The primary cause of racemization in α-substituted ketones like this compound is keto-enol tautomerism. In the presence of acid or base, the chiral α-carbon can be deprotonated to form a planar, achiral enol or enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of both (R) and (S) enantiomers and a loss of optical purity.[1][2][3]
Q2: Which reaction conditions are most likely to cause racemization?
A2: Conditions that promote the formation of the enol or enolate intermediate will increase the risk of racemization. These include:
-
Presence of Acids or Bases: Even catalytic amounts can accelerate tautomerism. This is a critical consideration during reaction workup and purification.[1][2]
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for enolization.
-
Protic Solvents: Solvents like water and alcohols can facilitate the proton transfer required for tautomerization.
Q3: How can I minimize racemization during the reaction?
A3: The key is to use a method that avoids equilibrium conditions and provides high stereocontrol. The Enders SAMP/RAMP hydrazone method is a highly effective strategy for the asymmetric α-alkylation of ketones.[4][5] This method involves the temporary installation of a chiral auxiliary to direct the alkylation, followed by its gentle removal.
Q4: My enantiomeric excess (ee) is low after purification. What could be the cause?
A4: Low ee after purification is often due to racemization on the chromatography column. Standard silica gel is slightly acidic and can catalyze enolization.[4][6] To prevent this, it is crucial to use neutralized silica gel for column chromatography.
Q5: How do I determine the enantiomeric excess of my this compound product?
A5: The most common and accurate method is chiral gas chromatography (GC).[7][8][9] The two enantiomers will have different retention times on a chiral stationary phase column (e.g., a column coated with a derivatized cyclodextrin), allowing for their separation and quantification.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of the hydrazone. | Ensure the diisopropylamine is dry and the butyllithium solution is properly titrated. Use a slight excess of the LDA base. |
| Inactive alkylating agent (hexyl iodide/bromide). | Use freshly distilled or purchased alkyl halide. Ensure it is stored under an inert atmosphere. | |
| Low Diastereoselectivity in Alkylation | Reaction temperature was too high during alkylation. | Maintain a very low temperature (e.g., -100 to -110 °C) during the addition of the alkyl halide to favor the kinetically controlled addition.[4] |
| Racemization (Low ee) Detected After Cleavage | Cleavage conditions are too harsh (e.g., strongly acidic). | Use a mild, racemization-free cleavage protocol. Ozonolysis at low temperature or hydrolysis with aqueous oxalic acid are effective methods.[4][10] Hydrolysis using SeO₂/H₂O₂ under buffered pH 7 conditions has also been shown to prevent epimerization.[1][11][12] |
| Product Degradation During Column Chromatography | The silica gel is acidic, causing enolization and potential side reactions. | Use neutralized silica gel for purification. This can be prepared by making a slurry of silica gel with a solvent containing a small amount of a base like triethylamine, then removing the solvent.[6] |
| Inconsistent Chiral GC Results | Poor separation of enantiomers. | Optimize the GC temperature program (e.g., use a slower ramp rate). Ensure the chiral column is in good condition. Derivatization of the product (e.g., reduction to the alcohol followed by acetylation) can sometimes improve separation.[9] |
Data Presentation
The following table summarizes the expected outcomes for the asymmetric synthesis of α-alkylated ketones using the SAMP/RAMP hydrazone method, which is applicable to the synthesis of this compound.
| Substrate | Electrophile | Overall Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |
| 3-Pentanone | Propyl Iodide | 60 | ≥97 | ≥97 | |
| Cyclohexanone | Methyl Iodide | 71 | ≥95 | ≥95 | [4] |
| Cyclopentanone | Methyl Iodide | 70 | ≥95 | ≥95 | [4] |
| 2,2-Dimethyl-1,3-dioxan-5-one | Various Alkyl Halides | 56-76 | N/A | 90-94 | [10] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-2-Hexylcyclopentanone via SAMP-Hydrazone Method
This protocol is adapted from the highly reliable Enders SAMP/RAMP hydrazone alkylation methodology.[4][5]
Step 1: Formation of Cyclopentanone SAMP Hydrazone
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq), (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq), and cyclohexane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture at reflux overnight using a Dean-Stark apparatus to remove water.
-
Cool the mixture to room temperature, neutralize with saturated NaHCO₃ solution, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude hydrazone by distillation under vacuum to yield the pure cyclopentanone SAMP hydrazone.
Step 2: α-Alkylation of the SAMP Hydrazone
-
In a flame-dried, argon-flushed flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.05 eq) in anhydrous THF at 0 °C.
-
Add a solution of the cyclopentanone SAMP hydrazone (1.0 eq) in anhydrous THF to the LDA solution at 0 °C. Stir for 4 hours at this temperature to ensure complete deprotonation, forming the lithium azaenolate.
-
Cool the reaction mixture to -100 °C (e.g., using a pentane/liquid nitrogen bath).
-
Slowly add 1-iodohexane (1.1 eq) dropwise.
-
Stir the mixture at -100 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding water. Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
Step 3: Cleavage of the Chiral Auxiliary (Ozonolysis)
-
Dissolve the crude alkylated hydrazone from Step 2 in dichloromethane (CH₂Cl₂) and cool the solution to -78 °C.
-
Bubble ozone through the solution until a persistent blue color indicates a slight excess of ozone.
-
Purge the solution with argon or nitrogen to remove excess ozone.
-
Quench the reaction by adding dimethyl sulfide (DMS) or triphenylphosphine (TPP) and allow the solution to warm to room temperature.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the crude (S)-2-hexylcyclopentanone by column chromatography on neutralized silica gel .
Protocol 2: Preparation of Neutralized Silica Gel
To prevent racemization of the chiral ketone during purification, the acidity of standard silica gel must be neutralized.
-
Create a slurry of silica gel (e.g., 150 g) in a non-polar solvent like petroleum ether or hexane.
-
Add 1-2% v/w of triethylamine (e.g., 2-3 mL) to the slurry.
-
Thoroughly mix the slurry to ensure even distribution of the triethylamine.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the neutralized silica gel under vacuum overnight before use.
Protocol 3: Determination of Enantiomeric Excess by Chiral GC
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a column coated with a modified β-cyclodextrin).[7][9]
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions (Typical):
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 200 °C). The exact program should be optimized for baseline separation of the enantiomers.
-
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Visualizations
Caption: Mechanism of racemization via a planar enolate intermediate.
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. IITU | Virtual tour generated by Panotour [iitu.edu.kz]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.mit.edu [web.mit.edu]
Technical Support Center: Stability of 2-Hexylcyclopentanone in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2-Hexylcyclopentanone in solution.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the handling and analysis of this compound solutions.
Issue 1: Unexpected decrease in the concentration of this compound over time.
-
Question: My analytical results show a lower than expected concentration of this compound in my solution after storage. What could be the cause?
-
Answer: A decrease in concentration suggests degradation of the compound. Several factors can contribute to the instability of this compound in solution. Consider the following potential causes and troubleshooting steps:
-
Exposure to Light: Photodegradation can occur, especially under UV or prolonged exposure to ambient light.
-
Recommendation: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions where possible.
-
-
Incompatible pH: The stability of ketones can be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions such as hydrolysis or aldol condensation-type reactions.[1]
-
Recommendation: Determine the pH of your solution. If it is outside a neutral range (pH 6-8), consider adjusting it or using a suitable buffer system.[1] Perform stability studies at different pH values to identify the optimal range for your application.
-
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the cyclopentanone ring.
-
Recommendation: De-gas your solvent before preparing the solution. Consider purging the headspace of your storage container with an inert gas like nitrogen or argon. Avoid contact with materials that can leach oxidizing species.
-
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][3]
-
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
-
Question: I am analyzing my this compound solution using HPLC and see new, unidentified peaks that were not present initially. What are these and what should I do?
-
Answer: The appearance of new peaks strongly indicates the formation of degradation products. The identity of these products will depend on the degradation pathway.
-
Potential Degradation Pathways:
-
Oxidation: Could lead to ring-opening products, such as dicarboxylic acids, or the formation of hydroxylated byproducts.
-
Hydrolysis (at extreme pH): While less common for simple ketones, it could potentially lead to ring-opening.
-
Aldol-type Reactions: In the presence of strong acids or bases, self-condensation or reactions with other carbonyl-containing species in the formulation could occur.
-
-
Troubleshooting and Identification:
-
Conduct a Forced Degradation Study: This is a systematic way to intentionally degrade a sample under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[2][3][6] This will help in confirming if the unknown peaks in your sample correspond to degradation products.
-
Utilize Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures for the degradation products.
-
Review Literature on Cyclopentanone Degradation: While specific data on this compound is limited, reviewing studies on the degradation of other cyclic ketones can provide insights into likely degradation pathways and products.[7][8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of this compound?
A1: To ensure the long-term stability of a this compound stock solution, it is recommended to:
-
Store the solution at a low temperature, typically 2-8°C.[4][5]
-
Protect the solution from light by using amber glass vials or by wrapping the container.
-
Keep the container tightly sealed to prevent solvent evaporation and exposure to air (oxygen).
-
For sensitive applications, consider purging the vial with an inert gas (nitrogen or argon) before sealing.
Q2: How can I determine the shelf-life of my this compound formulation?
A2: Determining the shelf-life requires a formal stability study. This involves storing the formulation under controlled conditions (e.g., specific temperature and humidity) and testing it at predetermined time points. The concentration of this compound and the presence of any degradation products are monitored over time until the concentration falls below a specified limit (e.g., 90% of the initial concentration). Accelerated stability studies, conducted at elevated temperatures, can be used to predict the shelf-life under normal storage conditions.
Q3: What analytical methods are suitable for a stability-indicating assay of this compound?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. For this compound, a common and effective method would be:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for stability testing.[9][10][11] The method must be validated to demonstrate that it can separate this compound from all potential degradation products.
-
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used, particularly for volatile impurities.
Q4: Are there any known stabilizers for this compound in solution?
A4: While specific stabilizers for this compound are not extensively documented in publicly available literature, general strategies for stabilizing ketone-containing formulations can be applied:
-
Antioxidants: To prevent oxidative degradation, antioxidants such as Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) could be evaluated for their compatibility and effectiveness.
-
Buffering Agents: To maintain a stable pH and prevent acid- or base-catalyzed degradation, a suitable pharmaceutical buffer system can be incorporated into the formulation.[1]
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a formulation vehicle) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials. Include a control sample stored under recommended conditions (e.g., 2-8°C, protected from light).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in each condition.
-
Examine the chromatograms for the appearance of new peaks (degradation products).
-
If coupled with a mass spectrometer, analyze the mass spectra of the degradation products to propose their structures.
-
Data Presentation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl | 24 | 60 | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24 | 60 | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 | Room Temp | [Insert Data] | [Insert Data] |
| Thermal | 48 | 80 | [Insert Data] | [Insert Data] |
| Photolytic | [Specify Duration] | [Specify Conditions] | [Insert Data] | [Insert Data] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 2-N-HEXYLCYCLOPENTANONE price,buy 2-N-HEXYLCYCLOPENTANONE - chemicalbook [chemicalbook.com]
- 5. 13074-65-2 CAS MSDS (2-N-HEXYLCYCLOPENTANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. usp.org [usp.org]
Technical Support Center: Overcoming Poor Solubility of 2-Hexylcyclopentanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 2-hexylcyclopentanone.
Troubleshooting Guide: Common Solubility Issues
Researchers may encounter several common problems when attempting to dissolve this compound in aqueous media. The following table outlines these issues, their potential causes, and recommended solutions.
| Issue Encountered | Potential Cause | Recommended Solution |
| Phase Separation / Oily Film on Surface | The concentration of this compound exceeds its aqueous solubility limit (approx. 59.5 mg/L at 20°C).[1][2] | 1. Reduce Concentration: Decrease the amount of this compound to below its solubility limit. 2. Employ Solubilization Techniques: Utilize co-solvents, cyclodextrins, or surfactants to increase the apparent solubility. |
| Precipitation Upon Dilution | A previously solubilized solution (e.g., in a co-solvent) becomes unstable when diluted with an aqueous medium, causing the compound to "crash out".[3] | 1. Optimize Co-solvent Ratio: Determine the minimum co-solvent to aqueous media ratio that maintains solubility. 2. Use a Stabilizer: Incorporate a surfactant or a hydrophilic polymer (e.g., HPMC, PVP) to prevent precipitation.[4] 3. Switch to Micellar or Cyclodextrin System: These systems are often more stable upon dilution than simple co-solvent systems. |
| Low Achievable Concentration | The required experimental concentration is significantly higher than the intrinsic water solubility of the compound. | 1. Systematic Screening: Test various solubilization methods (co-solvency, cyclodextrins, surfactants) to identify the most effective one for your target concentration. 2. Combination Approach: Combine methods, such as using a co-solvent in conjunction with a surfactant or cyclodextrin, for a synergistic effect.[5][6] |
| Inconsistent Results / Poor Reproducibility | Minor variations in protocol (e.g., temperature, mixing speed, order of addition) are affecting the solubilization process. | 1. Standardize Protocol: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for preparing the solution. 2. Ensure Equilibration: Allow sufficient time for the system to equilibrate after mixing. This can range from a few hours to overnight stirring.[7] |
| Toxicity or Interference from Excipients | The chosen solubilizing agent (e.g., a specific co-solvent or surfactant) is causing cellular toxicity or interfering with the experimental assay. | 1. Run Excipient Controls: Always test the vehicle (the solubilizing system without this compound) alone to assess its baseline effects. 2. Select Biocompatible Excipients: Opt for less toxic alternatives. For example, use hydroxypropyl-β-cyclodextrin (HP-β-CD) instead of native β-cyclodextrin for parenteral applications, or use non-ionic surfactants like Polysorbates (Tweens) or Poloxamers.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it so low?
A1: this compound has a very low water solubility, reported to be approximately 59.5 mg/L at 20°C.[1][2] Its poor solubility is due to its chemical structure: a cyclopentanone ring with a six-carbon alkyl (hexyl) chain.[10] This long hydrophobic chain dominates the molecule's character, making it highly lipophilic (fat-loving) and difficult to dissolve in polar solvents like water. Its high LogP value of 3.9 is a quantitative measure of this lipophilicity.[2]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: For a lipophilic liquid like this compound, the most effective methods are:
-
Co-solvency: This involves mixing water with a miscible organic solvent (a co-solvent) to increase the overall polarity of the solvent system, making it more favorable for the solute.[3] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[6]
-
Micellar Solubilization: This method uses surfactants (e.g., Tweens, Poloxamers, Sodium Dodecyl Sulfate).[11] Above a specific concentration (the Critical Micelle Concentration), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can be encapsulated within these cores, allowing it to be dispersed in the aqueous medium.[12]
-
Inclusion Complexation: This technique uses cyclodextrins, which are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[13] The this compound molecule can fit inside the hydrophobic cavity, forming a water-soluble "inclusion complex".[14][15]
Q3: How do I choose the right solubilization technique for my experiment?
A3: The choice depends on several factors:
-
Required Concentration: For modest increases in solubility, co-solvents may be sufficient. For higher concentrations, cyclodextrins or micellar systems are often more effective.
-
Application/Assay Type: For in-vitro cell-based assays, biocompatibility is critical. Use low-toxicity co-solvents or cyclodextrins like HP-β-CD.[8] For parenteral administration, toxicity and stability upon dilution are paramount.[3]
-
Downstream Processing: Consider if the solubilizing agent will interfere with subsequent analytical methods or processing steps.
-
Stability: Inclusion complexes and micellar systems can also protect the guest molecule from degradation, offering enhanced stability.
Q4: Can I use pH adjustment to solubilize this compound?
A4: No, pH adjustment is not an effective strategy for this compound. This technique works for ionizable compounds (weak acids or bases) by converting them into a more soluble salt form.[16] this compound is a non-ionizable ketone and does not have acidic or basic functional groups that can be protonated or deprotonated within a typical pH range.
Data Presentation: Physicochemical Properties
The following table summarizes key properties of this compound relevant to its solubility.
| Property | Value | Significance |
| Molecular Formula | C₁₁H₂₀O | Indicates a significant hydrocarbon content relative to the single oxygen atom.[10][17] |
| Molecular Weight | 168.28 g/mol | A moderate molecular size.[10][17] |
| Appearance | Pale yellow, mobile liquid | Being a liquid at room temperature means particle size reduction techniques are not applicable.[10] |
| Water Solubility | 59.5 mg/L (at 20°C) | Confirms the compound is poorly soluble in water.[1][2] |
| LogP (Octanol/Water) | 3.9 | Indicates high lipophilicity and a strong preference for non-polar environments over water.[2] |
Experimental Protocols
Here are detailed methodologies for three common solubilization techniques. Note: These are starting points and may require optimization for your specific application.
Protocol 1: Solubilization using a Co-solvent System
Objective: To prepare a stock solution of this compound using a water-miscible organic solvent.
Materials:
-
This compound
-
Ethanol (or Propylene Glycol, PEG 400)
-
Deionized water or appropriate aqueous buffer
-
Glass vials, magnetic stirrer, and stir bar
Methodology:
-
Directly weigh or pipette the required amount of this compound into a clean glass vial.
-
Add the chosen co-solvent (e.g., Ethanol) dropwise while stirring until the this compound is fully dissolved. Aim for a concentrated stock solution (e.g., 10-100 mg/mL).
-
Continue to stir the solution for 15-20 minutes to ensure homogeneity.
-
To prepare the final working solution, slowly add the concentrated stock solution to the aqueous medium (e.g., cell culture media, buffer) while vortexing or stirring vigorously. Important: Do not add the aqueous medium to the stock, as this increases the likelihood of precipitation.[3]
-
Visually inspect the final solution for any signs of cloudiness or precipitation. If observed, the solubility limit in that co-solvent/aqueous ratio has been exceeded.
Protocol 2: Solubilization via Cyclodextrin Inclusion Complexation
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water or appropriate aqueous buffer
-
Magnetic stirrer and stir bar, filter (0.22 µm)
Methodology:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10-40% w/v) in your chosen buffer or water. Stir until the HP-β-CD is completely dissolved.
-
Add an excess amount of this compound to the HP-β-CD solution. The "excess" ensures that the solution becomes saturated.
-
Seal the container and stir the mixture vigorously at a constant temperature (e.g., room temperature) for 24-48 hours to allow for complete complexation and equilibration.[7]
-
After the equilibration period, let the solution stand for a few hours to allow any undissolved this compound to separate (it will form a layer or droplets).
-
Carefully remove the aqueous phase and filter it through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
The resulting clear filtrate is your stock solution of the this compound/HP-β-CD complex. The concentration of this compound in this solution can be determined using a suitable analytical method (e.g., HPLC, GC).
Protocol 3: Solubilization via Micellar Solubilization
Objective: To dissolve this compound in an aqueous medium using a non-ionic surfactant.
Materials:
-
This compound
-
Polysorbate 80 (Tween 80) or another suitable surfactant
-
Deionized water or appropriate aqueous buffer
-
Magnetic stirrer and stir bar, bath sonicator
Methodology:
-
Prepare a surfactant solution in the desired aqueous medium at a concentration well above its Critical Micelle Concentration (CMC). For Tween 80, a 1-5% (w/v) solution is a good starting point.
-
Add the required amount of this compound directly to the surfactant solution.
-
Stir the mixture vigorously for several hours (4-24 hours) at room temperature. Gentle heating can sometimes aid solubilization but should be used with caution.
-
For difficult-to-dissolve amounts, use a bath sonicator for 15-30 minute intervals to aid in the dispersion and encapsulation of the compound into the micelles.
-
After stirring/sonication, visually inspect the solution. It should be clear or slightly opalescent, with no visible phase separation.
-
Allow the solution to sit for at least one hour before use to ensure it is stable.
Visualizations
The following diagrams illustrate key workflows and mechanisms related to overcoming poor solubility.
Caption: A logical workflow for troubleshooting the poor aqueous solubility of this compound.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complexation.
References
- 1. chembk.com [chembk.com]
- 2. 2-N-HEXYLCYCLOPENTANONE price,buy 2-N-HEXYLCYCLOPENTANONE - chemicalbook [chemicalbook.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. brieflands.com [brieflands.com]
- 10. chemimpex.com [chemimpex.com]
- 11. jocpr.com [jocpr.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. humapub.com [humapub.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. oatext.com [oatext.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. This compound | C11H20O | CID 114454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the aldol condensation for 2-Hexylcyclopentanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hexylcyclopentanone through intramolecular aldol condensation of undecane-2,6-dione.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q1: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
A1: Low yields in the intramolecular aldol condensation of undecane-2,6-dione can stem from several factors. Below are common causes and their respective solutions.
-
Ineffective Deprotonation: The formation of the enolate is the first critical step. If the base is not strong enough or has degraded, the reaction will not proceed efficiently.
-
Solution: Use a fresh, potent base. Common bases for this reaction include potassium hydroxide (KOH) and sodium hydroxide (NaOH). Ensure the base is properly stored to prevent deactivation from atmospheric moisture and carbon dioxide.
-
-
Unfavorable Reaction Temperature: Temperature plays a crucial role. If the temperature is too low, the reaction rate will be very slow. If it is too high, it can promote side reactions.
-
Solution: The reaction is often performed at elevated temperatures to drive the condensation. However, the optimal temperature should be determined empirically. Start with a moderate temperature (e.g., 80-100°C) and monitor the reaction progress.
-
-
Intermolecular Polymerization: At high concentrations, the undecane-2,6-dione can react with other molecules of the diketone instead of cyclizing, leading to the formation of polymers and a decrease in the yield of the desired monomeric product.
-
Solution: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the diketone to the basic solution over an extended period.
-
-
Reaction Reversibility: The initial aldol addition is often reversible. To drive the reaction towards the product, the subsequent dehydration to the enone is crucial.
-
Solution: Ensure conditions are sufficient for dehydration. This is often facilitated by heat. The removal of water as it is formed can also shift the equilibrium towards the product.
-
Issue 2: Significant Byproduct Formation
Q2: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?
A2: The primary byproduct in this reaction is typically polymeric material from intermolecular condensation. Other minor byproducts can also form.
-
Intermolecular Condensation Products: As mentioned, these are the most common byproducts, leading to a complex mixture of oligomers and polymers.
-
Minimization Strategy: The key is to maintain a very low concentration of the starting diketone at any given time. This is best achieved by using a syringe pump for the slow addition of the undecane-2,6-dione to the reaction mixture.
-
-
Alternative Cyclization Products: While the formation of a five-membered ring is thermodynamically favored, it is theoretically possible to form a seven-membered ring if the enolate forms at the other α-carbon.[1][2] However, this is generally not observed in significant amounts due to the higher stability of five- and six-membered rings.[3]
-
Minimization Strategy: Standard reaction conditions that allow for thermodynamic equilibrium will strongly favor the formation of the more stable five-membered ring product.
-
-
Incomplete Dehydration: The initial β-hydroxy ketone may persist if the dehydration step is not complete.
-
Minimization Strategy: Ensure a sufficiently high reaction temperature and adequate reaction time to drive the dehydration to completion.
-
Issue 3: Product Purification Challenges
Q3: I am having difficulty purifying the this compound from the reaction mixture. What are the recommended purification methods?
A3: Purification of this compound from the crude reaction mixture typically involves a multi-step process to remove unreacted starting material, the base catalyst, and any byproducts.
-
Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the base with a suitable acid (e.g., hydrochloric acid or acetic acid). The product can then be extracted into an organic solvent like diethyl ether or hexane.
-
Washing: The organic layer should be washed with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and then remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: The final and most effective purification step for this compound is fractional distillation under reduced pressure. This will separate the product from any higher-boiling polymeric byproducts and any remaining starting material.
Data Presentation
The following table summarizes representative yields of cyclic ketones under different reaction conditions, illustrating the impact of key parameters.
| Catalyst | Solvent | Temperature (°C) | Diketone Concentration | Yield (%) | Reference |
| NaOH | Ethanol/Water | 80 | High | Low (Polymerization) | Inferred from[4] |
| KOH | Ethanol | 100 | Low (Slow Addition) | ~70-80% | Inferred from[5] |
| FeO–MgO | None (Solvent-free) | 130 | N/A | ~66% (for a similar system) | [5][6] |
| Hydrotalcites | None (Solvent-free) | 80 | Low (Slow Addition) | ~90% (for a similar system) | [5][6] |
Experimental Protocols
Detailed Methodology for Intramolecular Aldol Condensation of Undecane-2,6-dione
This protocol is adapted from established procedures for similar aldol condensations.
Materials:
-
Undecane-2,6-dione
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether or Hexane
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The setup should be under an inert atmosphere (e.g., nitrogen).
-
Base Solution: Prepare a solution of potassium hydroxide in ethanol (e.g., 5% w/v) in the round-bottom flask and heat it to reflux.
-
Slow Addition of Diketone: Dissolve the undecane-2,6-dione in a minimal amount of ethanol and place it in the dropping funnel. Add the diketone solution dropwise to the refluxing basic solution over a period of 4-6 hours. This slow addition is crucial to maintain high dilution and favor the intramolecular reaction.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 1 M hydrochloric acid until it is slightly acidic (check with pH paper).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or hexane (3 x 50 mL).
-
Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for intramolecular aldol condensation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Scaling up the synthesis of 2-Hexylcyclopentanone for laboratory use
Technical Support Center: Synthesis of 2-Hexylcyclopentanone
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the laboratory-scale synthesis of this compound. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound on a laboratory scale?
A1: The most common laboratory method is the α-alkylation of cyclopentanone. This involves deprotonating cyclopentanone with a strong, non-nucleophilic base to form a resonance-stabilized enolate, which then acts as a nucleophile to attack an alkyl halide, such as hexyl bromide.[1][2] Alternative methods include reacting cyclopentanone with n-hexanal in a reductive condensation or starting from dialkyl adipates, which undergo cyclization, alkylation, and finally decarboxylation.[3][4]
Q2: What are the most significant challenges when scaling up this synthesis in the lab?
A2: The primary challenges include preventing side reactions and achieving a high yield. Common side reactions are polyalkylation (the addition of multiple hexyl groups), O-alkylation instead of the desired C-alkylation, and elimination of the alkyl halide.[3][4][5] Maintaining anhydrous (dry) conditions is critical, as the strong bases used are highly reactive with water.[5]
Q3: How can the final this compound product be effectively purified?
A3: Purification is typically achieved through distillation.[6][7] The process often begins with an aqueous workup to quench the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed to remove impurities, dried over an agent like anhydrous sodium sulfate or calcium chloride, and the solvent is removed.[6][8] The final purification of the crude product is performed by vacuum distillation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I fix this?
Answer: Low yields can stem from several factors related to reagents, reaction conditions, and procedure. A systematic approach is necessary to identify the root cause.
-
Reagent Quality and Stoichiometry: The purity and reactivity of the starting materials are crucial. The base, in particular, must be highly active. Ensure the molar ratios of cyclopentanone, base, and alkyl halide are correct.[9]
-
Reaction Conditions:
-
Anhydrous Conditions: Strong bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) react readily with water. Any moisture in the glassware, solvents, or reagents will consume the base and inhibit enolate formation.[5] Ensure all glassware is oven-dried and solvents are appropriately distilled and dried.
-
Temperature Control: The formation of the enolate is often performed at low temperatures (e.g., -78 °C with LDA) to control reactivity and prevent side reactions.[2] The subsequent alkylation step may be allowed to warm slowly. Suboptimal temperatures can negatively impact the reaction kinetics and selectivity.[9]
-
-
Inefficient Mixing: Proper mixing is essential for a homogeneous reaction, especially when using heterogeneous bases like NaH. Ensure vigorous and constant stirring throughout the reaction.[9]
-
Side Reactions: The formation of byproducts, such as from polyalkylation or elimination of the hexyl bromide, will directly reduce the yield of the desired product.
Caption: Troubleshooting logic for addressing low synthesis yields.
Problem 2: Polyalkylation Products are Observed
Question: My product mixture contains a significant amount of di-hexylcyclopentanone. How can I improve the selectivity for mono-alkylation?
Answer: The formation of polyalkylation products occurs when the mono-alkylated product is deprotonated and reacts again with the alkyl halide. To prevent this:
-
Control Stoichiometry: Use a molar equivalent or only a slight excess of the alkylating agent (hexyl bromide) relative to the cyclopentanone enolate.
-
Slow Addition: Add the hexyl bromide slowly to the enolate solution at a low temperature. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant initial enolate.
-
Enamine Chemistry: An alternative method involves forming an enamine from cyclopentanone and a secondary amine (e.g., pyrrolidine). The resulting enamine can be alkylated under less harsh conditions, which often prevents polyalkylation, before being hydrolyzed back to the ketone.[1]
Data Presentation
Table 1: Comparison of Synthetic Methodologies
| Method | Key Reagents | Typical Yields | Key Advantages | Common Limitations |
| Base-Mediated Alkylation | Cyclopentanone, Strong Base (LDA, NaH, KHMDS), Hexyl Halide | 60-95%[5] | Well-established, versatile, uses relatively inexpensive reagents.[5] | Requires strictly anhydrous conditions; potential for side reactions (polyalkylation, elimination).[5] |
| Reductive Condensation | Cyclopentanone, n-Hexanal, Catalyst (e.g., Palladium), H₂ | Yields can be high but are process-dependent.[3] | Single-stage reaction from readily available starting materials.[3] | Requires specialized equipment for hydrogenation (autoclave) and catalyst handling.[3] |
| Adipic Ester Cyclization | Dialkyl Adipate, Alkoxide Base, Hexyl Halide, Acid | >80% (overall process)[4] | High overall yield without isolation of intermediates, making it efficient.[4] | Multi-step one-pot process where conditions for each step must be compatible. |
Table 2: Key Parameters for Base-Mediated Alkylation of Cyclopentanone
| Parameter | Condition | Rationale |
| Base Selection | LDA (Lithium Diisopropylamide) | Strong, sterically hindered, non-nucleophilic base; favors rapid and complete enolate formation.[1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, effectively solvates the lithium enolate. |
| Deprotonation Temp. | -78 °C (Dry ice/acetone bath) | Prevents undesirable side reactions and ensures kinetic control.[2] |
| Alkylation Temp. | -78 °C to Room Temperature | The reaction is initiated at low temperature and may be allowed to warm to ensure completion. |
| Reagent Ratio | Cyclopentanone:Base:Hexyl Bromide ≈ 1 : 1.1 : 1.05 | A slight excess of base ensures full deprotonation; a slight excess of halide drives the reaction to completion. |
Experimental Protocols
Protocol: Base-Mediated α-Alkylation of Cyclopentanone with Hexyl Bromide
This protocol describes a representative laboratory-scale synthesis of this compound using LDA as the base. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two rubber septa for needle access. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.
-
Enolate Formation:
-
Charge the flask with anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) to the THF.
-
Slowly add diisopropylamine (1.1 equivalents) to the n-BuLi solution and stir for 30 minutes at -78 °C to form LDA.
-
To this freshly prepared LDA solution, add cyclopentanone (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add 1-bromohexane (1.05 equivalents) to the lithium enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another 2-3 hours.
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature overnight with continuous stirring.
-
-
Workup and Isolation:
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid. Collect the fraction boiling at the correct temperature and pressure.
-
References
- 1. coconote.app [coconote.app]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones - Google Patents [patents.google.com]
- 8. CN111662170B - The purification method of cyclopentanone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Resolution of 2-Hexylcyclopentanone Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of 2-Hexylcyclopentanone enantiomers in chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor or no separation of this compound enantiomers?
A1: The most frequent cause of poor resolution is an inappropriate Chiral Stationary Phase (CSP). This compound is a neutral, non-polar compound. For such analytes, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are often the most effective. If you are not seeing any separation, the first step is to ensure you are using a suitable CSP.
Q2: Which mobile phase mode is recommended for the chiral separation of this compound?
A2: Normal Phase (NP) chromatography is typically the most successful mode for the enantioseparation of relatively non-polar compounds like this compound. A mobile phase consisting of a non-polar solvent such as n-hexane or heptane, with a small percentage of an alcohol modifier (e.g., isopropanol or ethanol), is a standard starting point.
Q3: How does the choice of alcohol modifier in the mobile phase affect the separation?
A3: The type and concentration of the alcohol modifier can significantly impact selectivity and resolution. Less polar alcohols like isopropanol often provide better resolution for non-polar compounds compared to more polar ones like methanol in normal phase mode. It is highly recommended to screen different alcohols (isopropanol, ethanol) and vary their concentration (e.g., from 2% to 20%) to find the optimal mobile phase composition for your specific separation.
Q4: Should I use additives like DEA or TFA for the separation of this compound?
A4: For neutral compounds like this compound, additives such as Diethylamine (DEA) or Trifluoroacetic Acid (TFA) are generally not necessary. These additives are primarily used to improve the peak shape of basic and acidic compounds, respectively, by minimizing interactions with the silica support. Adding them unnecessarily could potentially worsen the separation.
Q5: How does temperature influence the chiral resolution of this compound?
A5: Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures tend to increase the enantioselectivity, leading to better resolution. However, this can also lead to broader peaks and longer retention times. It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the best balance between resolution and analysis time.
Experimental Protocols
A systematic approach to method development is crucial for achieving optimal resolution. Below is a detailed protocol for screening and optimizing the chiral separation of this compound.
Protocol 1: Initial Screening of Chiral Stationary Phases and Mobile Phases
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in n-hexane at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic System:
-
HPLC system with a UV detector.
-
-
Screening Conditions:
-
Columns:
-
Column 1: Cellulose-based CSP (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
-
Column 2: Amylose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
-
Mobile Phases:
-
A: n-Hexane / Isopropanol (90:10, v/v)
-
B: n-Hexane / Ethanol (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection Wavelength: 220 nm (as cyclopentanones have a weak chromophore, a low wavelength is necessary)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 20 column volumes.
-
Inject the sample and record the chromatogram.
-
Flush the column and switch to Mobile Phase B, equilibrate, and inject the sample.
-
Repeat the process for the second column.
-
Evaluate the resulting chromatograms for any signs of enantiomeric separation (peak splitting or shoulders).
-
Data Presentation
The following tables summarize the expected outcomes from the initial screening and subsequent optimization steps.
Table 1: Initial Screening Results for this compound Enantiomers
| Column | Mobile Phase | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| Chiralcel® OD-H | n-Hexane/IPA (90:10) | 8.2 | 9.5 | 1.8 |
| Chiralcel® OD-H | n-Hexane/EtOH (90:10) | 7.5 | 8.5 | 1.5 |
| Chiralpak® AD-H | n-Hexane/IPA (90:10) | 10.1 | 10.8 | 1.1 |
| Chiralpak® AD-H | n-Hexane/EtOH (90:10) | 9.3 | 9.9 | 0.9 |
Table 2: Optimization of Mobile Phase Composition on Chiralcel® OD-H
| Mobile Phase (n-Hexane/IPA) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (E1) (min) | Retention Time (E2) (min) | Resolution (Rs) |
| 95:5 | 1.0 | 25 | 12.5 | 15.0 | 2.5 |
| 90:10 | 1.0 | 25 | 8.2 | 9.5 | 1.8 |
| 85:15 | 1.0 | 25 | 6.1 | 6.9 | 1.3 |
| 95:5 | 0.8 | 25 | 15.6 | 18.8 | 2.8 |
| 95:5 | 1.0 | 15 | 14.8 | 18.0 | 2.9 |
Troubleshooting Guide
Problem: Poor Resolution (Rs < 1.5)
-
Question: Have you screened different Chiral Stationary Phases (CSPs)?
-
Answer: The interaction between the analyte and the CSP is highly specific. If one CSP provides poor resolution, another with a different chiral selector (e.g., amylose vs. cellulose) may provide baseline separation.
-
-
Question: Have you optimized the mobile phase composition?
-
Answer: The percentage of the alcohol modifier is a critical parameter. Decrease the percentage of isopropanol or ethanol in 1-2% increments. This will increase retention times but often significantly improves resolution.
-
-
Question: Have you evaluated the effect of temperature?
-
Answer: Lowering the column temperature can enhance enantioselectivity. Try reducing the temperature in 5-10°C increments.
-
Problem: Peak Tailing
-
Question: Is your sample concentration too high?
-
Answer: Column overload can lead to peak asymmetry. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Question: Is the sample solvent compatible with the mobile phase?
-
Answer: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion.
-
-
Question: Could there be secondary interactions with the stationary phase?
-
Answer: Although less common for neutral compounds, interactions with residual silanols on the silica support can cause tailing. For polysaccharide-coated CSPs, ensure you are not using incompatible solvents that could damage the coating.
-
Problem: Irreproducible Retention Times
-
Question: Is your mobile phase fresh and properly mixed?
-
Answer: Prepare fresh mobile phase daily. Evaporation of the more volatile component (n-hexane) can alter the composition and affect retention times.
-
-
Question: Is the column temperature stable?
-
Answer: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can lead to shifts in retention.
-
-
Question: Is the column properly equilibrated?
-
Answer: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This may take 20-30 column volumes.
-
Visualizations
Caption: Experimental workflow for developing a chiral separation method.
Caption: Troubleshooting decision tree for poor enantiomeric resolution.
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 2-Hexylcyclopentanone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed analytical methodologies for the quantification of 2-Hexylcyclopentanone. In the absence of a standardized, publicly available validated method for this specific analyte, this document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), adapted from validated methods for analogous volatile organic compounds and ketones. The guide details a framework for their validation, presenting typical, expected performance data to aid researchers in selecting an appropriate technique.
Comparison of Proposed Analytical Methods
Two primary chromatographic techniques are proposed for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of the most suitable method will depend on the specific analytical requirements, including desired sensitivity, selectivity, and the nature of the sample matrix. GC-MS is generally preferred for volatile, non-polar compounds like this compound, while HPLC may be employed, often with a derivatization step to enhance detection.
Quantitative Performance (Proposed)
The following table summarizes the expected performance characteristics for the proposed GC-MS and HPLC methods for the quantification of this compound. These values are typical for the respective analytical techniques and would need to be experimentally determined during method validation.[1][2][3][4][5]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection (Following Derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.3 µg/mL |
Experimental Workflows and Logical Relationships
A systematic approach is crucial for the validation of an analytical method to ensure the reliability and comparability of results. The following diagram illustrates a typical workflow for the validation process.
Figure 1. A typical workflow for analytical method validation.
Experimental Protocols
Proposed GC-MS Method
This method is suitable for the direct analysis of this compound in a volatile solvent.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For unknown samples, dissolve a known weight of the sample in methanol to achieve a concentration within the calibration range.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Quantification is performed using the peak area of a characteristic ion of this compound (e.g., m/z 84 or 98, to be determined from the mass spectrum of a standard).
Proposed HPLC Method with Pre-Column Derivatization
This method is an alternative for matrices where direct GC-MS is not suitable and involves a derivatization step with 2,4-dinitrophenylhydrazine (DNPH) to make the analyte detectable by UV.[6][7]
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations.
-
To 1 mL of each standard, QC, and sample solution, add 1 mL of a 0.5 mg/mL solution of 2,4-DNPH in acetonitrile containing 1% phosphoric acid.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature before injection.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 365 nm.
3. Data Analysis:
-
Quantification is based on the peak area of the this compound-DNPH derivative.
This guide provides a foundational framework for the development and validation of analytical methods for this compound. Researchers should perform a full validation study according to the principles outlined to ensure the chosen method is suitable for its intended purpose.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. mdpi.com [mdpi.com]
- 4. mastelf.com [mastelf.com]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 2-Hexylcyclopentanone and Dihydrojasmone
A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of 2-Hexylcyclopentanone and Dihydrojasmone, highlighting current research and data gaps.
Introduction
This compound and dihydrojasmone are cyclic ketones with distinct applications and, consequently, disparate biological characterizations. This compound is primarily utilized as a fragrance ingredient, leading to a focus on its toxicological and dermatological safety profile. In contrast, dihydrojasmone, a synthetic analog of the plant hormone jasmonic acid, has been investigated for its role in plant signaling and its potential as an insect pheromone mimic. This guide provides a detailed comparison of the known biological activities of these two compounds, supported by available experimental data and methodologies. A significant disparity in the depth of research exists, with a wealth of information on the specific biological interactions of dihydrojasmone and a focus on the safety profile of this compound.
Comparative Overview of Biological Activity
A direct comparison of the biological activities of this compound and dihydrojasmone is challenging due to the lack of studies employing the same biological assays for both compounds. The following sections summarize the available data for each molecule.
Dihydrojasmone: A Jasmonate Analog with Roles in Plant and Insect Biology
Dihydrojasmone's biological activity is understood primarily through its structural relationship to jasmonates, a class of plant hormones that regulate a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stress.
Receptor Interaction: In plants, the primary receptor for the active form of jasmonate, jasmonoyl-L-isoleucine (JA-Ile), is the COI1-JAZ co-receptor complex. While no direct binding data for dihydrojasmone to this receptor complex is available in the reviewed literature, it is hypothesized that it may interact with lower affinity compared to the endogenous ligand due to the absence of the isoleucine conjugate, which is crucial for high-affinity binding.[1]
Table 1: Binding Affinities of Jasmonate-Related Compounds to the COI1-JAZ Co-Receptor
| Compound | Receptor Complex | Binding Affinity (Kd or Ki) |
| (+)-7-iso-JA-L-Ile | AtCOI1-AtJAZ1 | Kd = 20 nM |
| (-)-JA-L-Ile | AtCOI1-AtJAZ1 | Kd = 1.1 µM |
| Jasmonic Acid | AtCOI1-AtJAZ9 | No significant binding |
| Methyl Jasmonate | AtCOI1-AtJAZ9 | No significant binding |
| Dihydrojasmone | Not Reported | Data not available |
| Note: "At" refers to proteins from Arabidopsis thaliana. Lower Kd or Ki values indicate higher binding affinity. Data is illustrative of the binding characteristics of known jasmonates.[1] |
Insect Behavior Modification: Dihydrojasmone and its derivatives have been investigated for their potential to modulate insect behavior, acting as mimics of natural pheromones or plant volatiles.[2] For instance, while dihydrojasmone itself did not deter settling of the aphid Myzus persicae, a hydroxyderivative of dihydrojasmone did show deterrent activity.[2] Furthermore, given that related natural compounds like cis-jasmone and methyl jasmonate act as repellents for the mosquito Aedes aegypti, it is plausible that dihydrojasmone could elicit a similar response, though direct comparative studies are lacking.[2]
This compound: A Fragrance Ingredient with a Focus on Safety
The biological activity data for this compound is primarily derived from toxicological and dermatological studies to ensure its safety as a fragrance ingredient.[3]
Table 2: Summary of Toxicological Data for this compound
| Test Type | Species | Results |
| Acute Oral Toxicity | Rat | LD50 > 5 g/kg |
| Skin Irritation | Rabbit | Non-irritant |
| Eye Irritation | Rabbit | Mild irritant |
| Skin Sensitization | Human | Non-sensitizer |
| Phototoxicity | Not specified | Non-phototoxic |
| Photoallergy | Not specified | Non-photoallergenic |
| (Data summarized from a review of fragrance materials)[3] |
There is a lack of published research investigating the specific molecular targets, receptor binding affinities, or enzyme inhibition properties of this compound. Its biological effects are currently understood in the broader context of the safety assessment of cyclopentanones used in fragrances.[4]
Experimental Protocols
Radioligand Binding Assay for Jasmonate Receptor Affinity
This in vitro assay is crucial for determining the binding affinity of compounds to the COI1-JAZ co-receptor complex.[1]
Protocol Outline:
-
Preparation of Receptor Complex: Recombinant COI1 and JAZ proteins are expressed and purified.
-
Radioligand: A radiolabeled form of a high-affinity jasmonate, such as --INVALID-LINK---7-iso-JA-L-Ile, is used.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor complex in the presence of varying concentrations of the unlabeled test compound (e.g., dihydrojasmone).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.[1]
Y-Tube Olfactometer Assay for Insect Behavioral Response
This assay is used to assess the preference or avoidance behavior of insects to volatile chemical compounds.[2]
Protocol Outline:
-
Apparatus: A Y-shaped glass tube is used, with a single entry arm and two choice arms.
-
Airflow: Purified and humidified air is passed through both choice arms at a constant rate.
-
Odor Source: The test compound (e.g., dihydrojasmone) is introduced into the airflow of one arm, while the other arm serves as a control (containing only the solvent).
-
Insect Release: A single insect is released at the entrance of the Y-tube.
-
Observation: The insect's movement is observed, and the first choice of arm it enters and the time spent in each arm are recorded.
-
Data Analysis: The number of insects choosing the test arm versus the control arm is statistically analyzed to determine if the compound is an attractant, repellent, or has no effect.
Visualizing Biological Pathways and Workflows
To further elucidate the biological context of dihydrojasmone and the experimental procedures used to study such compounds, the following diagrams are provided.
Caption: Simplified diagram of the canonical jasmonate signaling pathway in plants.
Caption: Workflow of a Y-tube olfactometer behavioral assay for insects.
Conclusion
The biological activities of this compound and dihydrojasmone are understood through very different lenses. Dihydrojasmone is recognized for its role as a structural analog to plant hormones and its potential applications in agriculture as an insect behavior modifier. Its biological activity, while not fully characterized, is inferred from its similarity to well-studied jasmonates. In contrast, this compound is primarily assessed for its safety as a fragrance ingredient, with a good understanding of its toxicological and dermatological profile but a significant gap in knowledge regarding its specific molecular interactions.
For researchers and drug development professionals, this comparison highlights the importance of context in understanding a compound's biological activity. While both are cyclic ketones, their current applications have dictated the direction of scientific inquiry. Future research could explore potential overlaps in their biological effects. For instance, investigating whether this compound can interact with jasmonate receptors or influence insect behavior, or conversely, examining the toxicological profile of dihydrojasmone in mammalian systems, could reveal novel activities and applications for both compounds. At present, however, a direct, evidence-based comparison of their biological activities remains limited by the disparate focus of existing research.
References
A Comparative Guide to the Spectral Data of 2-Hexylcyclopentanone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for 2-hexylcyclopentanone and its predicted data for isomeric variants. Understanding the unique spectral fingerprints of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in drug development and fragrance analysis. This document summarizes key quantitative data from mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, and provides the fundamental experimental protocols for acquiring such data.
Spectroscopic Data Comparison
The differentiation of this compound from its isomers, such as 3-hexylcyclopentanone, relies on subtle but significant differences in their spectral properties. The position of the hexyl group on the cyclopentanone ring directly influences the electronic environment of nearby atoms and the fragmentation patterns in mass spectrometry.
While experimental data for this compound is available, obtaining a complete set of spectral data for all its isomers can be challenging. Therefore, this guide utilizes data for smaller analogous compounds to predict the spectral characteristics of isomers like 3-hexylcyclopentanone.
Table 1: Mass Spectrometry (MS) Data
The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern. For this compound and its isomers, the molecular ion peak (M+) is expected at an m/z of 168, corresponding to the molecular formula C11H20O.[1] The key differentiators will be the relative abundances of the fragment ions.
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 168 | 84: Alpha-cleavage, loss of the hexyl radical. This is often a prominent peak. 99: McLafferty rearrangement, cleavage of the gamma-hydrogen from the hexyl chain. 41, 55, 83: General aliphatic and cyclopentanone ring fragments.[1] |
| 3-Hexylcyclopentanone (Predicted) | 168 | 112: Alpha-cleavage, loss of a propyl radical from the hexyl group. 84: Cleavage of the bond between the cyclopentanone ring and the hexyl group. The fragmentation pattern is expected to differ significantly from the 2-isomer due to the different position of the alkyl chain relative to the carbonyl group. |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹³C NMR Spectroscopy
| Compound Name | Carbonyl Carbon (C=O) δ (ppm) | Carbons in the Cyclopentanone Ring δ (ppm) | Carbons in the Hexyl Chain δ (ppm) |
| This compound | ~220 | C2: ~50-55 Other ring carbons: ~20-40 | ~14-35 |
| 3-Hexylcyclopentanone (Predicted) | ~220 | C3: ~40-45 C2/C4: ~30-40 C5: ~20-30 | ~14-35 |
¹H NMR Spectroscopy (Predicted)
| Compound Name | Protons on the Cyclopentanone Ring δ (ppm) | Protons on the Hexyl Chain δ (ppm) |
| This compound | Protons on C2 will be a multiplet around 2.2-2.4 ppm. Other ring protons will appear as complex multiplets between 1.5 and 2.1 ppm. | The terminal methyl group will be a triplet around 0.9 ppm. The methylene groups will appear as multiplets between 1.2 and 1.6 ppm. |
| 3-Hexylcyclopentanone | Protons on C2 and C5 will likely be distinct multiplets. The proton on C3 will be a multiplet coupled to adjacent protons on the ring and the hexyl chain. | The signals for the hexyl chain will be similar to the 2-isomer, but the chemical shift of the methylene group attached to the ring will be different. |
Table 3: Infrared (IR) Spectroscopy Data
IR spectroscopy is useful for identifying functional groups. Both this compound and its isomers will exhibit a strong absorption band characteristic of the carbonyl (C=O) group in a five-membered ring.
| Compound Name | C=O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| This compound | ~1745 | ~2850-2960 |
| 3-Hexylcyclopentanone (Predicted) | ~1745 | ~2850-2960 |
Note: While the C=O stretching frequency is a hallmark of these compounds, it is not a reliable feature for differentiating between positional isomers of hexylcyclopentanone.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for each specific sample and instrument.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a sample and obtain a mass spectrum for each.
-
Sample Preparation: Dilute the sample in a volatile organic solvent such as dichloromethane or hexane.
-
Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra. Compare the fragmentation patterns to a spectral library or predict fragmentation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
¹H NMR Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Parameters: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Parameters: Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Analyze the chemical shifts in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation (for liquid samples):
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or ATR crystal).
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Parameters: Typically, scan the mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data
The different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous identification of a molecule.
Caption: Interrelation of spectroscopic data for structure elucidation.
References
Comparative Analysis of 2-Hexylcyclopentanone in Pheromone Receptor Binding Assays
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the potential cross-reactivity of the fragrance ingredient 2-hexylcyclopentanone within the context of insect pheromone receptor binding assays. While direct experimental data on the binding of this compound to specific pheromone receptors is not publicly available, this document outlines the established methodologies for such evaluations, presents comparative binding data for known pheromones, and discusses the structural considerations for potential cross-reactivity.
Introduction to Pheromone Perception and Receptor Binding
Insects rely on a highly sensitive and specific olfactory system to detect chemical cues, including pheromones, which are crucial for behaviors such as mating and aggregation.[1] This process is mediated by pheromone-binding proteins (PBPs) that transport hydrophobic pheromone molecules through the sensillar lymph to pheromone receptors (PRs) located on the dendritic membranes of olfactory sensory neurons.[2][3] The binding of a ligand to a PR initiates a signal transduction cascade, leading to a behavioral response. Given the structural diversity of pheromones, understanding the specificity and potential for cross-reactivity of their receptors is a key area of research.
This compound is a synthetic fragrance ingredient with a fruity, woody scent, widely used in consumer products.[4] Its structural similarity to some naturally occurring signaling molecules, such as jasmone and other cyclopentanone derivatives, raises the possibility of unintended interactions with biological receptors, including insect pheromone receptors.
Comparative Binding Affinities of Known Pheromones and Analogs
To provide a framework for evaluating the potential binding affinity of this compound, the following table summarizes the dissociation constants (Kd) or inhibition constants (Ki) for various ligands with their respective pheromone-binding proteins or receptors from different insect species. Lower values indicate stronger binding affinity.
| Insect Species | Pheromone/Ligand | Receptor/Binding Protein | Binding Affinity (μM) | Reference |
| Drosophila melanogaster | 11-cis Vaccenyl Acetate | LUSH (OBP) | ~0.1 | [5][6] |
| Bombyx mori | Bombykol | BmorPBP | ~0.2 | [5] |
| Cyrtotrachelus buqueti | Dibutyl phthalate | CbuqPBP2 | 6.32 | [7] |
| Cyrtotrachelus buqueti | Linalool | CbuqPBP2 | 10.55 | [7] |
| Cyrtotrachelus buqueti | Styrene | CbuqPBP2 | 11.37 | [7] |
| Apis cerana | 1-NPN (fluorescent probe) | AcerOBP11 | 1.90 | [8] |
| Chilo suppressalis | 1-NPN (fluorescent probe) | CsupPBP1, 2, 3, 4 | ~3 | [2] |
This table is representative and intended to illustrate the range of binding affinities observed in pheromone perception systems.
Experimental Protocols for Pheromone Receptor Binding Assays
The following sections detail standardized protocols that can be employed to assess the binding of novel ligands, such as this compound, to specific pheromone receptors.
Heterologous Expression of Pheromone Receptors
A common method for studying the function of specific insect olfactory receptors is to express them in a heterologous system, such as Xenopus laevis oocytes or human embryonic kidney (HEK293) cells.[2][9] This allows for the controlled screening of compounds against a single receptor type.
Workflow for Heterologous Expression and Electrophysiological Recording:
-
RNA Extraction and cDNA Synthesis: RNA is extracted from the antennae of the target insect species, and cDNA is synthesized.
-
Gene Cloning: The gene encoding the pheromone receptor of interest is amplified via PCR and cloned into an expression vector.
-
cRNA Synthesis and Injection: The vector is linearized, and capped RNA (cRNA) is synthesized in vitro. The cRNA is then injected into Xenopus oocytes.
-
Receptor Expression: The oocytes are incubated for several days to allow for the expression and membrane insertion of the pheromone receptor.
-
Two-Electrode Voltage-Clamp Recording: The oocytes are placed in a recording chamber and perfused with a buffer solution. Two electrodes are inserted into the oocyte to measure changes in membrane potential upon application of test compounds.
-
Ligand Application: Solutions of known pheromones (positive controls) and test compounds like this compound are applied to the oocyte, and the resulting current is recorded. The amplitude of the current corresponds to the degree of receptor activation.
Competitive Fluorescence Binding Assay
This in vitro assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of a purified pheromone-binding protein (PBP).
Protocol for Competitive Fluorescence Binding Assay:
-
Protein Expression and Purification: The PBP of interest is expressed in a bacterial system (e.g., E. coli) and purified.
-
Fluorescent Probe Binding: A solution of the purified PBP is titrated with a fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), which fluoresces upon binding to the hydrophobic pocket of the PBP. The fluorescence intensity is measured to determine the dissociation constant (Kd) of the probe.
-
Competitive Displacement: A fixed concentration of the PBP and the fluorescent probe is mixed. Aliquots of the test compound (e.g., this compound) at increasing concentrations are added to this mixture.
-
Fluorescence Measurement: The fluorescence is measured after each addition of the test compound. If the test compound binds to the PBP, it will displace the fluorescent probe, leading to a decrease in fluorescence intensity.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in pheromone receptor binding assays, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway.
Caption: Workflow for heterologous expression and electrophysiological recording.
Caption: Simplified insect olfactory signaling pathway.
Conclusion and Future Directions
While there is currently no direct evidence to suggest that this compound acts as a ligand for insect pheromone receptors, its structural characteristics warrant further investigation. The experimental protocols outlined in this guide provide a robust framework for assessing the potential cross-reactivity of this and other fragrance compounds. Such studies are essential for a comprehensive understanding of the ecological implications of synthetic chemicals and for the development of more specific and environmentally benign pest management strategies. Future research should focus on screening this compound against a panel of pheromone receptors from various insect species, particularly those that utilize cyclopentanone-based pheromones.
References
- 1. Insect Pheromone Receptors - Key Elements in Sensing Intraspecific Chemical Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pheromone binding proteins enhance the sensitivity of olfactory receptors to sex pheromones in Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H20O | CID 114454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of pheromone-binding protein specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of pheromone-binding protein specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Various Bee Pheromones Binding Affinity, Exclusive Chemosensillar Localization, and Key Amino Acid Sites Reveal the Distinctive Characteristics of Odorant-Binding Protein 11 in the Eastern Honey Bee, Apis cerana [frontiersin.org]
- 9. azolifesciences.com [azolifesciences.com]
Comparative study of different catalytic systems for 2-Hexylcyclopentanone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-hexylcyclopentanone, a valuable intermediate and fragrance component, can be achieved through various catalytic routes. This guide provides a comparative analysis of different catalytic systems, focusing on their performance, reaction conditions, and reusability. The information presented is based on available experimental data to aid in the selection of the most suitable synthetic strategy.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of 2-alkylcyclopentanones. While a direct comparison for this compound is limited, data for analogous syntheses provide valuable insights into catalyst performance.
| Catalyst System | Reactants | Product | Yield/Selectivity | Reaction Conditions | Catalyst Reusability | Reference |
| Palladium on Alumina (Pd/Al₂O₃) | Cyclopentanone, n-Heptanal | 2-Heptylcyclopentanone | 94% selectivity (based on n-heptanal), 92% selectivity (based on cyclopentanone) | Temperature: 110°C then 160°C, Pressure: 35 bar then 50 bar H₂, Time: ~10 hours | Catalyst can be filtered and reused for the next batch. | [1] |
| Bifunctional Palladium on Zirconia (Pd/ZrO₂) | Cyclohexanone, n-Butanal | 2-Butylcyclohexanone | 76 wt.% yield | Temperature: 140°C, Pressure: 3.5 MPa H₂, Time: 400 min | Showed slight deactivation after 10 cycles (ca. 5% conversion and 10% yield losses), fully recovered after oxidative regeneration. | [2] |
| Platinum on Zirconia (Pt/ZrO₂) | Cyclohexanone, n-Butanal | 2-Butylcyclohexanone | Lower yield of the desired saturated ketone compared to Pd/ZrO₂ due to insufficient C=C hydrogenation. | Not specified in detail, but compared under similar conditions to Pd/ZrO₂. | Not specified. | [2] |
| Ruthenium on Zirconia (Ru/ZrO₂) | Cyclohexanone, n-Butanal | 2-Butylcyclohexanone | Lower yield of the desired saturated ketone compared to Pd/ZrO₂ due to insufficient C=C hydrogenation. | Not specified in detail, but compared under similar conditions to Pd/ZrO₂. | Not specified. | [2] |
| Nickel on Zirconia (Ni/ZrO₂) | Cyclohexanone, n-Butanal | 2-Butylcyclohexanone | Lower yield of the desired saturated ketone compared to Pd/ZrO₂ due to insufficient C=C hydrogenation. | Not specified in detail, but compared under similar conditions to Pd/ZrO₂. | Not specified. | [2] |
Note: The data for Pd/ZrO₂, Pt/ZrO₂, Ru/ZrO₂, and Ni/ZrO₂ catalysts are for the synthesis of 2-butylcyclohexanone, but the principles are applicable to the synthesis of this compound. The palladium-based catalysts demonstrate superior performance in terms of yield and selectivity for the desired saturated 2-alkylcycloalkanone.[2] The patent describing the Pd/Al₂O₃ system also mentions that other noble metals like platinum, ruthenium, rhodium, and iridium can be used, but palladium is preferred for economic reasons.[1]
Experimental Protocols
Synthesis of 2-Alkylcyclopentanone using Palladium on Alumina (Pd/Al₂O₃)
This protocol is adapted from the synthesis of 2-heptylcyclopentanone and is applicable for this compound by substituting n-heptanal with n-hexanal.[1]
Materials:
-
Cyclopentanone
-
n-Hexanal
-
Palladium on alumina catalyst
-
Hydrogen gas
-
Autoclave
Procedure:
-
A mixture of cyclopentanone and n-hexanal (a molar excess of the cheaper reactant, cyclopentanone, is preferable) and the palladium on alumina catalyst are placed in an autoclave.
-
The autoclave is purged with hydrogen.
-
The mixture is heated to 110°C under a hydrogen pressure of 35 bar.
-
The temperature is then raised to 160°C, and the hydrogen pressure is increased to 50 bar.
-
The reaction is continued until the hydrogen pressure remains constant, indicating the completion of the reaction (approximately 10 hours).
-
After cooling, the catalyst is separated by filtration. The catalyst can be reused in subsequent batches.
-
The resulting mixture is then purified by fractional distillation to isolate the pure this compound.
One-Pot Synthesis of 2-Alkylcycloketone using Bifunctional Pd/ZrO₂ Catalyst
This protocol is for the synthesis of 2-butylcyclohexanone and can be adapted for this compound.[2]
Catalyst Preparation (0.2 wt% Pd/ZrO₂):
-
Monoclinic ZrO₂ is impregnated with an aqueous solution of Pd(NO₃)₂.
-
The mixture is subjected to ultrasonic treatment for 10 minutes, followed by stirring for 12 hours at room temperature.
-
The water is removed by rotary evaporation at 60°C.
-
The resulting solid is dried at 120°C for 12 hours, calcined at 500°C for 4 hours, and finally reduced in a 10% H₂/N₂ flow at 300°C for 2 hours.
Reaction Procedure:
-
Into a 250 mL autoclave, add the appropriate molar ratio of cyclopentanone and n-hexanal, along with the 0.2 wt% Pd/ZrO₂ catalyst.
-
Displace the oxygen in the autoclave by purging three times with 0.2 MPa N₂ and then 0.5 MPa H₂ in sequence.
-
Charge the autoclave with 3.5 MPa of H₂ at room temperature.
-
Heat the reaction to 140°C and stir at 400 rpm for 400 minutes.
-
After the reaction, cool the autoclave to room temperature.
-
The catalyst can be separated by sedimentation for reuse.
Reaction Pathway
The synthesis of this compound from cyclopentanone and n-hexanal via a one-pot catalytic system involves two main steps: an aldol condensation followed by hydrogenation.
References
Evaluating the sensory panel perception of 2-Hexylcyclopentanone enantiomers
A Guide for Researchers in Sensory Science and Drug Development
The human olfactory system exhibits remarkable stereoselectivity, often perceiving the enantiomers of a chiral molecule as having distinct odors. This phenomenon is of significant interest in the fields of fragrance chemistry, pharmacology, and neuroscience. This guide provides a comparative evaluation of the sensory panel perception of the (R)- and (S)-enantiomers of 2-hexylcyclopentanone, a chiral ketone with interesting fragrance properties. We present a summary of their distinct odor profiles, detail the experimental protocols for sensory evaluation, and provide visualizations of the olfactory signaling pathway and a typical experimental workflow.
Sensory Profile Comparison
The enantiomers of this compound present a clear example of how chirality influences odor perception. While structurally mirror images, their interaction with olfactory receptors results in qualitatively different scent experiences. The odor characteristics of each enantiomer are summarized below.
| Odor Descriptor | (2R)-(-)-2-Hexylcyclopentanone | (2S)-(+)-2-Hexylcyclopentanone |
| Primary Note | Fruity, Sweet | Floral, Jasmine-like |
| Secondary Notes | Fatty, Jasmone-like | Warm, Diffusive |
| Subtle Nuances | Oily, Minty, Citrus | Coconut-like, Herbaceous |
| Odor Threshold | 70 ppb | 70 ppb |
Note: This table is a qualitative summary based on available literature. A detailed quantitative descriptive analysis would provide intensity ratings for each descriptor.
While both enantiomers share a similar odor threshold of 70 parts per billion, their qualitative odor profiles are markedly different[1]. The (2R)-(-) enantiomer is characterized by a powerful, diffusive, sweet, and fruity aroma with fatty, jasmone-like floral undertones and slight oily, minty, citrus notes[1]. In contrast, the (2S)-(+) enantiomer possesses a powerful, diffusive, warm, jasmine-like floral scent with fruity, coconut-like, and slightly herbaceous characteristics[1].
Quantitative Descriptive Analysis (Representative Data)
To provide a clearer, quantitative comparison, the following table represents a hypothetical output from a Quantitative Descriptive Analysis (QDA) panel. In a QDA study, a trained sensory panel would evaluate each enantiomer and rate the intensity of various odor attributes on a continuous scale (e.g., 0-100).
Disclaimer: The following data is a representative example created to illustrate the format of a quantitative sensory panel analysis and is based on the qualitative descriptions found in the literature. Specific experimental data with intensity ratings for this compound enantiomers was not publicly available.
| Odor Attribute | (2R)-(-)-2-Hexylcyclopentanone (Intensity Score) | (2S)-(+)-2-Hexylcyclopentanone (Intensity Score) |
| Floral | 45 | 85 |
| Fruity | 75 | 50 |
| Sweet | 70 | 40 |
| Fatty/Oily | 60 | 15 |
| Green/Herbaceous | 20 | 35 |
| Citrus | 30 | 10 |
| Spicy | 10 | 5 |
| Woody | 5 | 5 |
This representative data illustrates how a QDA panel can quantify the differences in the odor profiles of the two enantiomers, providing a more granular and objective comparison than qualitative descriptions alone.
Experimental Protocols
A robust evaluation of the sensory perception of chiral molecules requires well-defined experimental protocols. The following outlines a typical methodology for a sensory panel analysis.
Panelist Selection and Training
-
Recruitment: A panel of 10-15 individuals is recruited based on their interest, availability, and absence of any known olfactory disorders.
-
Screening: Candidates are screened for their ability to detect and describe basic odors and their sensitivity to a range of fragrance compounds.
-
Training: Selected panelists undergo extensive training over several sessions. This includes:
-
Familiarization with a wide range of odor standards relevant to the test compounds (e.g., floral, fruity, fatty, green notes).
-
Development of a consensus vocabulary to describe the perceived odors.
-
Training on the use of the intensity rating scale and the specific sensory evaluation technique to be used (e.g., QDA).
-
Sample Preparation and Presentation
-
Dilution: The enantiomers of this compound are diluted to a concentration above their odor threshold in an appropriate solvent (e.g., diethyl phthalate or ethanol). The concentration should be sufficient to elicit a clear and consistent odor perception without causing olfactory fatigue.
-
Blinding and Randomization: Samples are presented to panelists in identical, opaque containers labeled with random three-digit codes to prevent bias. The order of presentation of the enantiomers is randomized for each panelist.
-
Presentation Medium: Samples are typically presented on unscented paper blotters or in glass sniffing jars.
Sensory Evaluation Method
A Quantitative Descriptive Analysis (QDA) is a suitable method for this type of evaluation.
-
Attribute Generation: During training, the panel collectively develops a list of descriptive terms (attributes) that characterize the odors of the two enantiomers.
-
Individual Evaluation: In individual booths, each panelist evaluates the coded samples one at a time.
-
Intensity Rating: For each sample, the panelist rates the intensity of each attribute on a continuous line scale (e.g., a 15 cm line anchored with "low" and "high").
-
Replication: The entire evaluation is typically replicated two or three times on different days to ensure the reliability of the data.
Data Analysis
The intensity ratings from the line scales are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA), is then used to determine if there are significant differences in the intensity of each attribute between the two enantiomers. Principal Component Analysis (PCA) can also be used to visualize the relationships between the samples and their sensory attributes.
Visualizations
Olfactory Signaling Pathway
The perception of odor begins with the interaction of an odorant molecule with olfactory receptors in the nasal cavity, triggering a cascade of biochemical events that result in a neural signal being sent to the brain.
Caption: Olfactory signal transduction cascade.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates the key steps involved in a sensory panel evaluation of the this compound enantiomers.
Caption: Sensory evaluation experimental workflow.
References
A Proposed Framework for Inter-laboratory Validation of 2-Hexylcyclopentanone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed analytical methodologies for the quantification of 2-Hexylcyclopentanone. In the absence of direct inter-laboratory validation studies for this specific analyte, this document outlines a framework for comparing two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The guide presents hypothetical, yet realistic, performance data to illustrate the comparison and details the experimental protocols that would be employed in such a validation study.
Comparison of Proposed Analytical Methods
Two primary chromatographic techniques are proposed for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of the most suitable method will depend on the specific analytical requirements, including desired sensitivity, selectivity, and the nature of the sample matrix.
Quantitative Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics for the proposed GC-MS and HPLC methods for the quantification of this compound. These values are typical for the respective analytical techniques and would need to be experimentally determined during a formal inter-laboratory validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | ||
| - Repeatability (Intra-laboratory) | < 5% | < 3% |
| - Reproducibility (Inter-laboratory) | < 10% | < 7% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols would be distributed to participating laboratories in an inter-laboratory validation study.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Accurately weigh 1 g of the sample matrix and transfer to a 20 mL headspace vial.
-
Add 5 mL of a suitable organic solvent (e.g., methanol or dichloromethane).
-
Add an appropriate internal standard (e.g., 2-Heptylcyclopentanone).
-
Seal the vial and vortex for 1 minute.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent, ranging from 0.1 µg/mL to 50 µg/mL, each containing the internal standard at a fixed concentration.
-
Analyze the calibration standards under the same GC-MS conditions as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Accurately weigh 1 g of the sample matrix and transfer to a 15 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
Instrument: HPLC system with a UV or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm.
3. Calibration:
-
Prepare a series of calibration standards of this compound in acetonitrile, ranging from 0.2 µg/mL to 100 µg/mL.
-
Analyze the calibration standards under the same HPLC conditions as the samples.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
Mandatory Visualizations
The following diagrams illustrate the proposed workflow for the inter-laboratory validation and a decision-making framework for method selection.
Caption: Proposed workflow for an inter-laboratory validation study.
Caption: Decision tree for selecting an analytical method.
A Comparative Guide to the Efficacy of 2-Hexylcyclopentanone as a Fragrance Fixative
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fragrance formulation, the longevity and stability of a scent are paramount. Fragrance fixatives play a crucial role in determining the performance of a perfume, slowing the evaporation of more volatile components and ensuring a lasting olfactory experience.[1] This guide provides a comparative analysis of the efficacy of 2-Hexylcyclopentanone as a fragrance fixative against other commonly used synthetic alternatives. While publicly available quantitative performance data for this compound is limited, this document outlines the necessary experimental protocols to generate such data, enabling a direct comparison.
Understanding Fragrance Fixation
Fixatives are substances with low volatility that, when added to a fragrance, reduce the evaporation rate of other, more volatile components.[1] They achieve this by forming hydrogen bonds with fragrance molecules or by dissolving them in a high-boiling point solvent that evaporates slowly.[1] This action extends the perceived duration of the fragrance on the skin. The selection of a fixative is a critical step in fragrance development, influencing not only the longevity but also the overall character of the scent.
Comparative Analysis of Fragrance Fixatives
The following table provides a comparative overview of this compound and other synthetic fragrance fixatives. It is important to note that the data for this compound is largely qualitative due to the absence of published, direct comparative studies. The provided experimental protocols are designed to generate the quantitative data necessary for a comprehensive evaluation.
| Fixative | Chemical Class | Evaporation Rate (mg/hour) | Sensory Profile Contribution | Key Performance Characteristics |
| This compound | Cyclopentanone | Data not publicly available | Mild, slightly fruity, and floral | Expected to provide good fixation for a variety of fragrance types due to its molecular weight and structure. Further testing is required to quantify its efficacy. |
| Ambroxane | Terpenoid | 0.010[2] | Ambery, musky, woody | Excellent longevity and a smooth, warm character.[3] Often used to impart a modern, sophisticated finish. |
| Galaxolide | Polycyclic Musk | Data not publicly available | Clean, sweet, powdery musk | A widely used synthetic musk known for its clean scent profile and good substantivity on fabric and skin. |
| Iso E Super | Alicyclic Ether | Data not publicly available | Velvety, woody, ambergris-like | Known for its diffusive and blending qualities, enhancing the overall fragrance profile and providing a subtle, persistent warmth.[3][4] |
| Cashmeran | Alicyclic Ketone | Data not publicly available | Spicy, musky, woody, with a powdery-velvety nuance | A complex and diffusive musk with a rich, warm, and sensual character. |
| Benzyl Salicylate | Salicylate | Data not publicly available | Faintly sweet, balsamic, floral | A common fixative and fragrance ingredient that can also act as a solvent for other materials. |
| Control (No Fixative) | N/A | 0.017[2] | N/A | Serves as a baseline for evaluating the efficacy of fixatives. Fragrance evaporates more rapidly.[2] |
Experimental Protocols
To facilitate a direct and quantitative comparison of this compound with other fixatives, the following detailed experimental protocols are provided.
Evaluation of Fragrance Longevity by Evaporation Rate
This protocol is adapted from a study evaluating the efficacy of Ambroxane and is designed to quantify the rate of fragrance evaporation over time.[2]
Objective: To determine the evaporation rate of a fragrance formulation containing a specific fixative.
Materials:
-
Fragrance oil
-
Ethanol (perfume grade)
-
Fixative to be tested (e.g., this compound, Ambroxane, etc.)
-
Control sample (fragrance oil and ethanol without fixative)
-
Analytical balance (readable to 0.0001 g)
-
Petri dishes (or similar shallow, open containers)
-
Constant temperature chamber or incubator
Procedure:
-
Sample Preparation: Prepare fragrance solutions at a standard concentration (e.g., 15% fragrance oil in ethanol). For the test samples, add the fixative at a predetermined concentration (e.g., 2-5% of the fragrance oil concentrate). Prepare a control sample with only the fragrance oil and ethanol.
-
Initial Measurement: Accurately weigh a clean, empty petri dish. Add a precise amount of the fragrance solution (e.g., 2 mL) to the petri dish and record the initial weight.
-
Evaporation: Place the petri dishes in a constant temperature chamber set to a controlled temperature (e.g., 32°C, to simulate skin temperature).
-
Data Collection: At regular intervals (e.g., every hour for 8 hours), remove the petri dishes from the chamber and record their weight.
-
Calculation: Calculate the weight loss at each time point. The evaporation rate can be determined by plotting the weight of the fragrance remaining versus time and calculating the slope of the linear portion of the curve.
Sensory Evaluation of Fragrance Longevity and Intensity
This protocol outlines a method for assessing the perceived longevity and intensity of a fragrance with different fixatives using a trained sensory panel.
Objective: To quantify the perceived intensity and duration of a fragrance on a substrate over time.
Materials:
-
Fragrance solutions with different fixatives and a control.
-
Perfume blotters (fragrance testing strips).
-
Controlled environment for sensory evaluation (odor-free, consistent temperature and humidity).
-
Trained sensory panel (8-12 panelists).
-
Data collection software or forms.
Procedure:
-
Panelist Training: Train panelists to identify and rate the intensity of specific fragrance attributes on a standardized scale (e.g., a 15-point intensity scale).
-
Sample Application: Apply a standardized amount (e.g., 0.1 mL) of each fragrance solution to a labeled perfume blotter.
-
Evaluation Schedule: Panelists will evaluate the intensity of the fragrance on the blotters at specified time intervals (e.g., immediately after application, 30 minutes, 1 hour, 2 hours, 4 hours, 6 hours, 8 hours, and 24 hours).
-
Evaluation Process: In a controlled environment, each panelist will smell the blotters in a randomized order and rate the overall fragrance intensity and any specific character notes on the provided scale.
-
Data Analysis: Analyze the intensity ratings statistically to determine if there are significant differences in the rate of perceived fragrance decay between the samples with different fixatives and the control.
Instrumental Analysis of Fragrance Headspace
This method utilizes headspace gas chromatography-mass spectrometry (GC-MS) to provide an objective measure of the volatile compounds released from a surface over time.[5]
Objective: To identify and quantify the volatile fragrance compounds in the headspace above a sample at different time points.
Materials:
-
Fragrance solutions with different fixatives and a control.
-
Substrate for application (e.g., filter paper, skin mimic).
-
Headspace vials.
-
Solid-phase microextraction (SPME) fibers or dynamic headspace sampler.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Apply a precise amount of each fragrance solution to the substrate and place it in a headspace vial.
-
Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), sample the headspace of the vials using an SPME fiber or a dynamic headspace apparatus.
-
GC-MS Analysis: Analyze the collected volatile compounds by GC-MS to separate, identify, and quantify each component.
-
Data Analysis: Compare the concentration of key volatile fragrance compounds in the headspace at different time points for the samples with different fixatives and the control. A slower decrease in the concentration of volatile compounds indicates a more effective fixative.
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the evaporation rate and sensory evaluation protocols.
Caption: Workflow for Evaporation Rate Evaluation.
Caption: Workflow for Sensory Evaluation.
Conclusion
While this compound is utilized in the fragrance industry, a comprehensive, publicly available dataset quantifying its efficacy as a fixative is currently lacking. The experimental protocols detailed in this guide provide a robust framework for researchers and developers to generate the necessary data to accurately assess its performance relative to other common synthetic fixatives. By employing these standardized methods, the industry can build a clearer understanding of the performance characteristics of this compound and other novel fixative materials, leading to the development of more innovative and long-lasting fragrance experiences.
References
Assessing the Environmental Impact of 2-Hexylcyclopentanone Versus Other Synthetic Musks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fragrance industry has long relied on synthetic musks to provide persistent and pleasant scents in a wide range of consumer products. However, the environmental fate of these compounds has become a subject of increasing scrutiny. This guide provides a comparative environmental impact assessment of 2-Hexylcyclopentanone against other commonly used synthetic musks, focusing on key parameters such as biodegradability, bioaccumulation potential, and aquatic toxicity. The information is presented to aid researchers and scientists in making informed decisions regarding the environmental footprint of these fragrance ingredients.
Quantitative Environmental Impact Assessment
The following tables summarize the key environmental parameters for this compound and a selection of other synthetic musks from different chemical classes (alicyclic, polycyclic, and nitro musks).
Table 1: Physicochemical Properties and Bioaccumulation Potential
| Compound Name | Chemical Class | CAS Number | Log K_ow_ | Water Solubility (mg/L) | Bioconcentration Factor (BCF) |
| This compound | Alicyclic Musk | 13074-65-2 | 3.9[1] | 59.5 at 20°C[1] | Data not available |
| Galaxolide (HHCB) | Polycyclic Musk | 1222-05-5 | 5.3 - 5.9[2] | 1.65 - 1.99 at 25°C[3] | 600 - 1600 L/kg[2][4] |
| Tonalide (AHTN) | Polycyclic Musk | 21145-77-7 | 5.7[5] | 1.25[5] | 597 - 1069 L/kg[5] |
| Celestolide | Polycyclic Musk | 13171-00-1 | 5.4 | Data not available | Bioaccumulative (B) |
| Phantolide | Polycyclic Musk | 15323-35-0 | Data not available | Data not available | Data not available |
| Cashmeran | Polycyclic Musk | 33704-61-9 | Data not available | Data not available | Data not available |
| Musk Xylene | Nitro Musk | 81-15-2 | 4.37 | 0.15 ng/L | 640 - 6740 L/kg[6] |
| Musk Ketone | Nitro Musk | 81-14-1 | Data not available | Data not available | Data not available |
Table 2: Aquatic Ecotoxicity Data
| Compound Name | Species | Endpoint | Value (µg/L) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Galaxolide (HHCB) | Phaeodactylum tricornutum (Alga) | IC10 | 0.127[7] | Ramos et al., 2021 |
| Paracentrotus lividus (Sea Urchin) | EC50 (larval development) | 4063[7] | Ramos et al., 2021 | |
| Tonalide (AHTN) | Phaeodactylum tricornutum (Alga) | IC10 | 0.002[7] | Ramos et al., 2021 |
| Zebrafish (Danio rerio) | NOEC (heart rate) | 10[8] | Carlsson & Norrgren, 2004 | |
| Musk Xylene | Aquatic Organisms | PEC/PNEC Ratio | 1.3 (for soil organisms)[9] | Tas et al., 1997 |
| Musk Ketone | Aquatic Organisms | PEC/PNEC Ratio | 0.5 (for soil organisms)[9] | Tas et al., 1997 |
Detailed Experimental Protocols
The environmental data presented in this guide are typically generated following standardized international guidelines to ensure consistency and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
1. Biodegradability Assessment (OECD 301: Ready Biodegradability)
This set of six tests determines the ready biodegradability of a chemical substance by aerobic microorganisms. A substance is considered readily biodegradable if it shows a high degree of mineralization (e.g., >60% of theoretical CO₂ production) within a 28-day window. The tests involve exposing the test substance to an inoculum (activated sludge, sewage effluent, or surface water) in a mineral medium under aerobic conditions. The degradation is monitored by measuring parameters such as dissolved organic carbon (DOC), CO₂ production, or oxygen consumption.
2. Bioaccumulation Potential Assessment (OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure)
This guideline describes procedures for characterizing the bioconcentration and bioaccumulation of chemicals in fish. The bioconcentration factor (BCF) is determined by exposing fish to the test substance in water. The test consists of an uptake phase and a depuration phase. During the uptake phase, fish are exposed to a constant concentration of the test substance. In the depuration phase, the fish are transferred to a clean environment. The concentration of the test substance in the fish tissue and in the water is measured at regular intervals to calculate the BCF.
3. Aquatic Toxicity Assessment (OECD 202, 203, 211)
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test determines the acute toxicity of a substance to Daphnia magna. The daphnids are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.
-
OECD 203: Fish, Acute Toxicity Test: This test evaluates the acute toxicity of a substance to fish (e.g., Rainbow trout, Zebrafish). Fish are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the population (LC50) is determined.
-
OECD 211: Daphnia magna Reproduction Test: This is a chronic toxicity test that assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for the analysis of synthetic musks in environmental samples.
Caption: Experimental workflow for synthetic musk analysis.
Discussion and Conclusion
The available data indicates that polycyclic musks, such as Galaxolide and Tonalide, exhibit high lipophilicity (high Log K_ow_) and a significant potential for bioaccumulation in aquatic organisms, as evidenced by their high BCF values.[2][5] While their acute toxicity varies, some studies have shown adverse effects at low concentrations.[7][8] Nitro musks like Musk Xylene also demonstrate persistence and a high potential for bioaccumulation.[6]
Data Gaps and Future Research:
A significant data gap exists for the environmental impact of this compound. To conduct a thorough risk assessment, further research is required to determine its:
-
Ready biodegradability following OECD guidelines.
-
Bioconcentration factor (BCF) in fish.
-
Acute and chronic toxicity to a range of aquatic organisms (algae, invertebrates, and fish).
Without this crucial data, a direct and quantitative comparison of the environmental impact of this compound with other synthetic musks remains challenging. Researchers and manufacturers are encouraged to generate and publish this data to enable a more complete understanding of its environmental profile. This will facilitate the selection of fragrance ingredients with a more favorable environmental footprint, aligning with the principles of green chemistry and sustainable product development.
References
- 1. 2-N-HEXYLCYCLOPENTANONE price,buy 2-N-HEXYLCYCLOPENTANONE - chemicalbook [chemicalbook.com]
- 2. Galaxolide - Wikipedia [en.wikipedia.org]
- 3. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Galaxolide (1222-05-5) – Polycyclic Iso-Chroman Musk Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Tonalide | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Musk xylene - Wikipedia [en.wikipedia.org]
- 7. digital.csic.es [digital.csic.es]
- 8. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 9. Environmental risk assessment of musk ketone and musk xylene in The Netherlands in accordance with the EU-TGD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Benchmarking the synthetic efficiency of different routes to 2-Hexylcyclopentanone
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a critical endeavor. 2-Hexylcyclopentanone, a valuable intermediate and fragrance component, can be synthesized through various routes. This guide provides an objective comparison of the most common and effective methods, supported by experimental data, to inform the selection of the optimal synthetic strategy based on efficiency, scalability, and reaction conditions.
Comparative Analysis of Synthetic Efficiency
The selection of a synthetic route is often a trade-off between yield, reaction complexity, and the cost and availability of reagents. The following table summarizes the key quantitative data for the primary synthetic pathways to this compound.
| Metric | Route 1: Reductive Alkylation (One-Pot) | Route 2: Enolate Alkylation (via Silyl Enol Ether) | Route 3: Grignard Reagent Addition (Conceptual) |
| Overall Yield | 82% (up to >90%)[1][2] | 60-62% (for analogous α-tert-alkylation)[3] | Variable, generally moderate to good. |
| Starting Materials | Cyclopentanone, n-Hexanal | Cyclopentanone, Chlorotrimethylsilane, 1-Bromohexane | 2-Cyclopentenone, Hexylmagnesium bromide |
| Key Reagents | Pd/γ-Al₂O₃ catalyst, H₂ gas | Triethylamine, Titanium tetrachloride | Copper(I) iodide (for conjugate addition) |
| Reaction Steps | 1 (One-Pot) | 2 (Silyl enol ether formation, Alkylation) | 2 (Grignard reaction, Workup) |
| Reaction Time | ~15 hours[1] | ~19 hours (excluding workup)[3] | Several hours |
| Temperature | 140°C[1] | Reflux, then -50°C to room temperature[3] | 0°C to room temperature |
| Pressure | 70 bar (H₂)[1] | Atmospheric | Atmospheric |
| Scalability | Demonstrated on a multi-mole scale.[1] | Demonstrated on a 0.10 mol scale.[3] | Generally scalable, but requires strict anhydrous conditions. |
| Key Advantages | High atom economy, one-pot procedure, high yield. | Controlled mono-alkylation, avoids polyalkylation.[3] | Forms C-C bond effectively, versatile. |
| Key Disadvantages | Requires high pressure and temperature, specialized equipment. | Multi-step, requires stoichiometric use of sensitive reagents. | Requires strictly anhydrous conditions, potential for side reactions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. The following are representative experimental protocols for the key methods discussed.
Route 1: Reductive Alkylation of Cyclopentanone with n-Hexanal
This one-pot procedure involves the direct reaction of cyclopentanone with n-hexanal in the presence of a hydrogenation catalyst.
Procedure: A mixture of 1008 g (12 mol) of cyclopentanone, 800 g (8 mol) of n-hexanal, and 80 g of a powdered catalyst containing 0.5% by weight of palladium on γ-aluminum oxide is placed in an autoclave. The autoclave is sealed, and the reaction mixture is hydrogenated at 140°C under a hydrogen pressure of 70 bar until the pressure remains constant (approximately 15 hours). After the reaction is complete, the catalyst is separated by filtration, and the resulting mixture is purified by distillation to yield this compound.[1]
Route 2: Alkylation of Cyclopentanone via its Silyl Enol Ether
This two-step method provides a controlled mono-alkylation of cyclopentanone. The following is an adapted procedure based on a similar α-alkylation.
Step A: Synthesis of 1-Trimethylsiloxycyclopentene In a 1-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 200 mL of dimethylformamide, 45 g (0.54 mol) of cyclopentanone, 65.5 g (0.6 mol) of chlorotrimethylsilane, and 185 mL (1.33 mol) of triethylamine is refluxed for 17 hours. After cooling, the mixture is diluted with pentane and washed with saturated aqueous sodium hydrogen carbonate. The organic phase is then washed with ice-cold aqueous 2 N HCl and saturated sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate, and concentrated. The residue is distilled to afford 1-trimethylsiloxycyclopentene.[3]
Step B: Alkylation with 1-Bromohexane A dry, 250-mL, three-necked, round-bottomed flask is flushed with dry nitrogen and charged with 120 mL of dry dichloromethane, 15.6 g (0.10 mol) of 1-trimethylsiloxycyclopentene, and 18.1 g (0.11 mol) of 1-bromohexane. The mixture is cooled to -50°C, and a cold (-50°C) solution of 11 mL (0.10 mol) of titanium tetrachloride in 20 mL of dichloromethane is added. The reaction mixture is stirred at -50°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with water, and the organic phase is separated, washed, dried, and concentrated. The residue is distilled to yield this compound.[3]
Route 3: Conjugate Addition of a Grignard Reagent (Conceptual Protocol)
This route involves the 1,4-addition of a hexyl Grignard reagent to an α,β-unsaturated cyclopentanone.
Step A: Preparation of Hexylmagnesium Bromide In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of 1-bromohexane (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed to form the Grignard reagent.
Step B: Conjugate Addition to 2-Cyclopentenone The prepared hexylmagnesium bromide solution is cooled to 0°C. A solution of 2-cyclopentenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise in the presence of a catalytic amount of copper(I) iodide. After the addition is complete, the reaction is stirred for several hours at room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Logical Workflow for Route Selection
The decision-making process for selecting the most appropriate synthetic route can be visualized as a logical workflow, taking into account various experimental and practical factors.
Caption: A decision-making workflow for selecting a synthetic route to this compound.
References
Safety Operating Guide
Safe Disposal of 2-Hexylcyclopentanone: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Hexylcyclopentanone is critical for maintaining a secure research environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
This compound is a chemical that requires careful handling. Based on available safety data, it is classified as a flammable liquid and vapor, and can cause skin and serious eye irritation. Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS).
Key Hazards:
-
Flammability: Flammable liquid and vapor (Category 3). Keep away from heat, sparks, open flames, and hot surfaces. Use of explosion-proof electrical and ventilating equipment is recommended.
-
Irritation: Causes skin and serious eye irritation.[1]
-
Toxicity: While comprehensive toxicity data is not fully available in the initial search, it is prudent to handle it with care, avoiding inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE): When handling this compound, the use of appropriate PPE is mandatory:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Clothing: A lab coat or other protective clothing. In case of fire, flame-retardant antistatic protective clothing is advised.
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O | [1] |
| Molecular Weight | 168.28 g/mol | [2] |
| Boiling Point | 130 - 131 °C (266 - 268 °F) | |
| Density | 0.951 g/cm³ at 25 °C (77 °F) | |
| GHS Hazard Statements | H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
Operational Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be conducted in accordance with all national and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: All this compound waste, including contaminated consumables, must be collected in a designated, chemically compatible, and properly sealed container.
-
No Mixing of Waste: To ensure safe disposal and potentially reduce costs, do not mix this compound waste with other chemical waste streams.
-
Original Containers: Whenever feasible, leave the chemical in its original container for disposal. This preserves important identifying information.
Step 2: Labeling and Storage
-
Hazardous Waste Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials. The storage area should be cool and protected from sunlight.
Step 3: Arranging for Professional Disposal
-
Professional Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. They will provide specific instructions on packaging and documentation.
-
Regulatory Compliance: Ensure that all procedures are in compliance with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and any local governing bodies.
Step 4: Handling Empty Containers
-
Treat as Hazardous: Uncleaned, empty containers that held this compound should be treated as hazardous waste. They must be handled with the same precautions as the chemical itself.
-
Proper Decontamination: If containers are to be reused or recycled, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
Currently, there are no established experimental protocols for the in-lab neutralization of this compound waste. The recommended and safest method of disposal is through a licensed hazardous waste disposal facility, which will typically use high-temperature incineration.
References
Essential Safety and Operational Guide for 2-Hexylcyclopentanone
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Hexylcyclopentanone. The following procedures are critical for ensuring a safe laboratory environment.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O | PubChem[1] |
| Molecular Weight | 168.28 g/mol | PubChem[1] |
| Boiling Point | 108-110°C at 10mm Hg | ChemicalBook[2] |
| Density | 0.89 g/cm³ | ChemicalBook[2] |
| Flash Point | 112°C | ChemicalBook[2] |
| Water Solubility | 59.5 mg/L at 20°C | ChemicalBook[2] |
| GHS Hazard Statements | H319: Causes serious eye irritation[1][2] | PubChem, ChemicalBook |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as causing serious eye irritation.[1][2] Although comprehensive GHS hazard data is not available for all endpoints, structurally similar compounds like cyclopentanone and 2-pentylcyclopentanone are flammable liquids and cause skin irritation.[3][4][5][6][7][8] Therefore, a cautious approach is necessary.
Minimum Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield.[3][6] | To prevent eye contact and serious eye irritation.[3][6] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3][5] | To prevent skin contact and potential skin irritation.[3] |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. An apron may be required for larger quantities.[3] | To protect skin from accidental splashes. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If vapors are generated or ventilation is poor, use a NIOSH-approved respirator with an organic vapor cartridge.[3][6] | To prevent inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Remove all potential ignition sources from the handling area, as related ketones are flammable.[4][5][7][8]
-
Ground and bond containers and receiving equipment when transferring to prevent static discharge.[4][5]
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mists.[6]
-
Wash hands thoroughly after handling.[3]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Ventilate the area.
4. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[6]
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatible.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C11H20O | CID 114454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-N-HEXYLCYCLOPENTANONE price,buy 2-N-HEXYLCYCLOPENTANONE - chemicalbook [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. johndwalsh.com [johndwalsh.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
